molecular formula C5H8N4O2 B097412 2-Amino-4,6-dimethoxy-1,3,5-triazine CAS No. 16370-63-1

2-Amino-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B097412
CAS No.: 16370-63-1
M. Wt: 156.14 g/mol
InChI Key: KVHFZZUPCXCRIX-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxy-1,3,5-triazine is a useful research compound. Its molecular formula is C5H8N4O2 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHFZZUPCXCRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274836
Record name 2-amino-4,6-dimethoxy-1,3,5-triazine
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URL https://comptox.epa.gov/dashboard/DTXSID10274836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16370-63-1
Record name 16370-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-dimethoxy-1,3,5-triazine (CAS RN: 16370-63-1). This key intermediate is pivotal in the synthesis of various agrochemicals, most notably sulfonylurea herbicides. This document collates essential data on its physical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of its role as a precursor in herbicidal action through the inhibition of the branched-chain amino acid biosynthesis pathway.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is largely insoluble in water but exhibits solubility in organic solvents such as hot ethanol and acetone.[1] Its primary application lies in its role as a crucial building block for the synthesis of sulfonylurea herbicides, such as ethersulfuron.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 16370-63-1[1][2]
Molecular Formula C₅H₈N₄O₂[2]
Molecular Weight 156.1 g/mol [2]
Melting Point 217-220 °C[1]
Boiling Point No data available
Density No data available
Appearance White crystalline solid[1]
Solubility Insoluble in water; Soluble in hot ethanol and acetone[1]

Note: Boiling point and density data for the closely related compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine are reported as 329 °C and 1.322 g/cm³, respectively, which may serve as an estimate.[1]

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

For the derivative 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid, the following ¹H NMR (in DMSO-d₆) chemical shifts are observed: δ 3.80 (s, 3H, O-CH₃), 3.83 (s, 3H, O-CH₃), 3.91 (d, 2H, J = 5.9 Hz, CH₂), 8.13 (t, 1H, J = 5.9 Hz, N-H). The ¹³C NMR (in DMSO-d₆) shows peaks at: 40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.36 ppm.[3] These values suggest that for the parent compound, this compound, the methoxy protons would likely appear as a singlet around 3.8 ppm, and the amino protons would be observable as a broad singlet. The triazine ring carbons would be expected in the 160-175 ppm region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid shows characteristic bands for N-H (amine) at 3255 cm⁻¹ and C=O (acid) at 1725 cm⁻¹.[3] For this compound, characteristic peaks would be expected for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-O stretching of the methoxy groups, and characteristic triazine ring vibrations.

2.3. Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not provided in the search results, the molecular weight of 156.1 g/mol indicates that the molecular ion peak (M⁺) would be observed at m/z 156.[2] Fragmentation patterns would likely involve the loss of methoxy groups and components of the triazine ring.

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route to this compound involves the sequential substitution of chlorine atoms from cyanuric chloride.[4][5]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: First Methoxylation cluster_step2 Step 2: Second Methoxylation cluster_step3 Step 3: Amination A Cyanuric Chloride C 2-Chloro-4,6-dimethoxy-1,3,5-triazine A->C Methanol, 0-5 °C B Sodium Methoxide (1 eq) B->C D Intermediate from Step 1 F 2-Chloro-4,6-dimethoxy-1,3,5-triazine D->F Methanol, rt to reflux E Sodium Methoxide (1 eq) E->F G 2-Chloro-4,6-dimethoxy-1,3,5-triazine I This compound G->I Toluene, -5 to 10 °C H Ammonia H->I

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Preparation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: To a stirred mixture of methanol and water, sodium bicarbonate is added, followed by cyanuric chloride. The reaction temperature is initially controlled and then raised to reflux. After cooling and dilution with water, the solid product is collected by filtration.[6]

  • Amination: The resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine is dissolved in a solvent like toluene. The solution is cooled, and ammonia gas is introduced to facilitate the substitution of the remaining chlorine atom with an amino group.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hot ethanol or acetone to yield the final white crystalline product.

3.2. Analytical Methods

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be adapted for the analysis of this compound.

3.2.1. HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of similar triazine compounds.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

3.2.2. GC-MS Analysis

GC-MS is a suitable technique for the identification and quantification of triazine derivatives.

Table 3: Example GC-MS Method Parameters

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 80°C, ramp to 280°C
Ionization Mode Electron Impact (EI), 70 eV

Role in Herbicidal Action: Signaling Pathway

This compound is a precursor to sulfonylurea herbicides. These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking ALS, sulfonylurea herbicides disrupt this pathway, leading to a deficiency in essential amino acids and ultimately causing plant death.

Branched-Chain Amino Acid Biosynthesis Inhibition Pathway

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate ALS Acetolactate Synthase (ALS) Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Sulfonylurea Sulfonylurea Herbicides Sulfonylurea->ALS Inhibition

Caption: Inhibition of ALS by sulfonylurea herbicides disrupts BCAA synthesis.

Conclusion

This compound is a compound of significant interest in the agrochemical industry due to its role as a key intermediate. This guide has summarized its known chemical and physical properties, provided insights into its spectral characteristics, and outlined detailed experimental protocols for its synthesis and analysis. Furthermore, its crucial function as a precursor to sulfonylurea herbicides and the associated mechanism of action have been elucidated. This comprehensive information serves as a valuable resource for researchers and professionals engaged in the development and study of triazine-based compounds.

References

An In-depth Technical Guide to 2-Amino-4,6-dimethoxy-1,3,5-triazine (CAS 16370-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-dimethoxy-1,3,5-triazine (CAS 16370-63-1), a key chemical intermediate in the synthesis of various agrochemicals and potentially in the development of novel pharmaceutical compounds. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a precursor to biologically active molecules. Particular emphasis is placed on its application in the production of sulfonylurea herbicides and the underlying mechanism of action of these final products.

Chemical Properties and Data

This compound is a white crystalline solid.[1] It is characterized by its triazine core substituted with one amino and two methoxy groups. This structure makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16370-63-1[2]
Molecular Formula C5H8N4O2[2]
Molecular Weight 156.14 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 217-220 °C[1]
Solubility Insoluble in water; soluble in hot ethanol and acetone[1]
Purity Typically ≥98%[2]

Table 2: Spectroscopic Data of this compound and Related Compounds

Spectroscopic Technique Observed Features (for related compounds) Reference
¹H NMR For 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)acetic acid in DMSO-d6: δ 3.80 (s, 3H, O-CH₃), 3.83 (s, 3H, O-CH₃), 3.91 (d, 2H), 8.13 (t, 1H, N-H).[3]
¹³C NMR For 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)acetic acid in DMSO-d6: δ 40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.36.[3]
IR (KBr) For 2-chloro-4,6-dimethoxy-1,3,5-triazine: Characteristic bands at 1562, 1460, 1300, 818, and 558 cm⁻¹ corresponding to triazine ring stretching, C=N, C-O stretching, C-N stretching, and C-H bending vibrations.[4]
Mass Spectrometry (EI) For the related compound N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine (C₈H₁₅N₅O), the molecular weight is 197.24 g/mol .[5]

Synthesis of this compound

The primary synthetic route to this compound involves a sequential nucleophilic substitution on a cyanuric chloride core.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from cyanuric chloride. First, two chlorine atoms are substituted by methoxy groups, followed by the substitution of the remaining chlorine with an amino group.

G A Cyanuric Chloride B 2-Chloro-4,6-dimethoxy-1,3,5-triazine A->B  + Methanol (2 eq.)  + Base C This compound B->C  + Ammonia source

General synthesis workflow for this compound.
Detailed Experimental Protocol (Representative)

This protocol is a composite based on general procedures for the synthesis of substituted triazines.[6][7]

Materials:

  • Cyanuric chloride

  • Methanol

  • Sodium hydroxide or other suitable base

  • Ammonia source (e.g., aqueous ammonia, ammonia gas)

  • Toluene or other suitable solvent

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • In a reaction vessel equipped with a stirrer and a cooling bath, dissolve cyanuric chloride in a suitable solvent like toluene.

  • Cool the mixture to a temperature range of -5 to 10 °C.[1]

  • Slowly add a solution of sodium methoxide (prepared from sodium and methanol) or a mixture of methanol and a base (e.g., sodium hydroxide) to the cyanuric chloride solution while maintaining the low temperature. The molar ratio of methanol to cyanuric chloride should be approximately 2:1.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until the formation of the disubstituted product is maximized, as monitored by a suitable technique like thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by filtration to remove any precipitated salts, followed by removal of the solvent under reduced pressure to yield the crude 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Step 2: Synthesis of this compound

  • The crude 2-chloro-4,6-dimethoxy-1,3,5-triazine is dissolved in a suitable solvent.

  • An ammonia source, such as aqueous ammonia or by bubbling ammonia gas through the solution, is introduced into the reaction mixture.

  • The reaction is heated to facilitate the substitution of the remaining chlorine atom with the amino group.[1]

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and the product, this compound, which is typically a solid, is isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol or acetone, to yield the final product with high purity.[1]

Role in the Synthesis of Biologically Active Molecules

This compound is a crucial intermediate in the synthesis of sulfonylurea herbicides.[1] It provides the triazine heterocycle which is a common feature in this class of agrochemicals.

G A This compound B Sulfonylurea Bridge Formation A->B Reaction with a sulfonyl isocyanate C Sulfonylurea Herbicide (e.g., Ethersulfuron) B->C

Role of this compound in herbicide synthesis.

Mechanism of Action of Derived Sulfonylurea Herbicides

The herbicidal activity of sulfonylureas derived from this compound is not due to the intermediate itself, but rather the final sulfonylurea molecule. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8][9]

Signaling Pathway Inhibition:

ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[8][10] By inhibiting this enzyme, sulfonylurea herbicides block the production of these essential amino acids, leading to a cessation of cell division and plant growth, and ultimately, plant death. This mechanism is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.

G cluster_0 Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Protein Protein Synthesis & Cell Growth BCAA->Protein Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->Inhibition

Mechanism of action of sulfonylurea herbicides.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the agrochemical industry. Its well-defined synthesis and chemical properties make it a reliable precursor for the large-scale production of effective sulfonylurea herbicides. Understanding the synthesis and the mechanism of action of the final products derived from this compound is crucial for the development of new and improved crop protection agents. Further research into the derivatization of this triazine core may also open avenues for the discovery of novel compounds with potential applications in medicinal chemistry.

References

2-Amino-4,6-dimethoxy-1,3,5-triazine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and potential biological significance of 2-Amino-4,6-dimethoxy-1,3,5-triazine. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Formula

This compound is a heterocyclic organic compound. Its core is a triazine ring, a six-membered ring with alternating carbon and nitrogen atoms. This ring is substituted with one amino group (-NH₂) and two methoxy groups (-OCH₃).

Molecular Formula: C₅H₈N₄O₂[1]

Chemical Structure:

CAS Number: 16370-63-1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 156.14 g/mol [2][3]
Appearance White crystalline solid
Melting Point 217-220 °C
Solubility Insoluble in water; Soluble in hot ethanol and acetone
Purity Typically ≥97%[1]

Synthesis

Experimental Protocol: A Representative Synthesis

This protocol is a composite representation based on the synthesis of similar triazine derivatives.[4][5][6]

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • Ammonia (or an ammonia source like ammonium hydroxide)

  • A suitable solvent (e.g., dioxane, acetone, or an alcohol)

  • A base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Dissolution: Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a base to the solution to neutralize the hydrochloric acid that will be formed during the reaction.

  • Nucleophilic Substitution: Slowly add a source of ammonia to the reaction mixture at a controlled temperature (often starting at 0 °C and gradually warming to room temperature or higher).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically by adding water.

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

While direct spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were not explicitly found in the search results, the expected spectral characteristics can be inferred from its structure and data from related compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the amino (-NH₂) protons, a singlet for the methoxy (-OCH₃) protons, and potentially signals corresponding to the triazine ring protons, although these may be broad or absent depending on the solvent and other conditions.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the triazine ring and the methoxy groups are expected. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy:

  • N-H stretching: Characteristic peaks for the amino group are expected in the region of 3100-3500 cm⁻¹.

  • C-O stretching: Strong absorptions corresponding to the methoxy groups should be present.

  • C=N stretching: Vibrations of the triazine ring will give rise to characteristic peaks.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ). Fragmentation patterns would likely involve the loss of methoxy and amino groups.

Biological Activity and Signaling Pathways

While this compound is primarily known as a chemical intermediate, various derivatives of 1,3,5-triazine have been shown to possess biological activity, including anti-inflammatory, and herbicidal properties.[7][8]

Anti-inflammatory Activity of Triazine Derivatives

Studies on certain triazine derivatives have indicated their potential to modulate inflammatory responses. This is often achieved by interfering with key signaling pathways involved in inflammation.

Below is a diagram representing a plausible signaling pathway that could be modulated by anti-inflammatory triazine derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor Activates p38_MAPK p38 MAPK Receptor->p38_MAPK Phosphorylates NF_kB NF-κB Receptor->NF_kB Activates Inflammatory_Mediators Pro-inflammatory Mediators p38_MAPK->Inflammatory_Mediators Induces Expression NF_kB->Inflammatory_Mediators Induces Expression Triazine_Derivative Triazine Derivative Triazine_Derivative->p38_MAPK Inhibits Triazine_Derivative->NF_kB Inhibits

Caption: Putative anti-inflammatory signaling pathway modulated by triazine derivatives.

Applications and Future Directions

The primary application of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides. Its structural features make it a valuable building block for creating a variety of substituted triazine compounds.

Future research could focus on:

  • Developing more efficient and environmentally friendly synthesis methods.

  • Exploring the potential of this compound and its derivatives in medicinal chemistry, building upon the observed anti-inflammatory activities of related structures.

  • Investigating its role in other biological processes to uncover new potential applications.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

synthesis_workflow Start Start: Precursor (e.g., 2-Chloro-4,6-dimethoxy-1,3,5-triazine) Reaction Nucleophilic Substitution with Ammonia Source Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End End: Pure This compound NMR->End IR->End MS->End

Caption: A logical workflow for the synthesis and characterization of the target compound.

References

An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxy-1,3,5-triazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,6-dimethoxy-1,3,5-triazine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and detailed experimental protocols for determining solubility. This approach equips researchers with the necessary information and methodologies to assess the compound's solubility in their specific applications.

Introduction

This compound is a heterocyclic organic compound with applications as an intermediate in the synthesis of pharmaceuticals and herbicides. A thorough understanding of its solubility in various organic solvents is crucial for its use in synthesis, purification, formulation, and analytical method development. This guide aims to consolidate the available solubility information and provide practical experimental procedures for its determination.

Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented, qualitative descriptions of its solubility are available. This information provides a general indication of suitable solvents for various applications.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionCitation(s)
WaterInsoluble[1]
Hot EthanolSoluble[1]
AcetoneSoluble[1]
ChloroformSlightly Soluble (for a structurally similar compound)[2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble (for a structurally similar compound)[2]

Note: The solubility in chloroform and DMSO is reported for the related compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine and may serve as an indicator for the target compound's behavior.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates the use of standardized experimental protocols to determine the solubility of this compound in specific solvents of interest. The following are detailed methodologies for key experiments.

The determination of solubility typically follows a systematic workflow, from the preparation of a saturated solution to the quantification of the dissolved solute.

G General Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess solute in solvent) B Equilibration (Constant temperature with agitation) A->B C Phase Separation (Centrifugation or settling) B->C D Sample Withdrawal (Aliquot of supernatant) C->D E Filtration (Removal of undissolved solids) D->E F Quantification of Solute (Gravimetric, HPLC, or UV-Vis) E->F G Solubility Calculation (e.g., mg/mL or g/100mL) F->G

Caption: A flowchart illustrating the general steps involved in the experimental determination of solubility.

The gravimetric method is a classical and straightforward approach for determining solubility. It relies on the evaporation of the solvent from a known volume of a saturated solution and weighing the remaining solute.

Materials and Apparatus:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Sealed vials or flasks

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric pipettes

  • Pre-weighed evaporation dishes

  • Drying oven or desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand at the constant temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a precise volume of the clear supernatant using a pre-heated pipette to avoid crystallization upon cooling. Immediately filter the solution using a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely.

  • Weighing and Calculation: Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. The difference in weight gives the mass of the dissolved solute. Calculate the solubility in units such as g/100 mL or mg/mL.

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small sample volumes are available.

Materials and Apparatus:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the compound

  • Mobile phase solvents

  • Standard solutions of this compound of known concentrations

  • Apparatus for preparing saturated solutions (as in the gravimetric method)

Procedure:

  • Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the gravimetric method to obtain a clear, filtered saturated solution.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the calibration curve.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a rapid method for solubility determination.

Materials and Apparatus:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Standard solutions of this compound of known concentrations

  • Apparatus for preparing saturated solutions (as in the gravimetric method)

Procedure:

  • Preparation of Saturated Solution and Sampling: Prepare a saturated solution and obtain a clear, filtered sample as described in the gravimetric method (steps 1-4).

  • Dilution: Dilute the filtered saturated solution with the solvent to a concentration where the absorbance falls within the linear range of the Beer-Lambert law.

  • Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent and measure their absorbance at the wavelength of maximum absorbance (λmax) to create a calibration curve.

  • Sample Measurement: Measure the absorbance of the diluted sample at the same λmax.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution, taking into account the dilution.

Conclusion

References

An In-depth Technical Guide on 2-Amino-4,6-dimethoxy-s-triazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxy-s-triazine, also known as Formoguanamine, is a heterocyclic organic compound of significant interest in the agrochemical and pharmaceutical industries. Its core s-triazine structure, substituted with amino and methoxy functional groups, imparts a unique combination of physical and chemical properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Amino-4,6-dimethoxy-s-triazine, detailed experimental protocols for their determination, and its primary application as a key intermediate in the synthesis of sulfonylurea herbicides.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Amino-4,6-dimethoxy-s-triazine is crucial for its application in synthesis and formulation. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical Properties of 2-Amino-4,6-dimethoxy-s-triazine
PropertyValueNotes
Molecular Formula C₅H₈N₄O₂
Molecular Weight 156.14 g/mol
Appearance White crystalline solid
Melting Point 217-220 °C[1]
Solubility Insoluble in water; Soluble in hot ethanol and acetone[1]
pKa Estimated in the range of 2-8 for similar triazinesThe presence of the amino group and ring nitrogens allows for protonation.
logP (octanol/water) Estimated to be lowThe polar amino and methoxy groups suggest limited lipophilicity.
Table 2: Chemical Identification of 2-Amino-4,6-dimethoxy-s-triazine
IdentifierValue
IUPAC Name 4,6-dimethoxy-1,3,5-triazin-2-amine
CAS Number 16370-63-1
Synonyms Formoguanamine, 2-Amino-4,6-dimethoxy-1,3,5-triazine

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of 2-Amino-4,6-dimethoxy-s-triazine. The following are standard experimental protocols that can be employed.

Determination of Melting Point

The melting point of 2-Amino-4,6-dimethoxy-s-triazine can be determined using the capillary method with a melting point apparatus.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of approximately 10 °C/minute initially.

  • As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2.[2][3][4][5]

Determination of Solubility

The solubility of 2-Amino-4,6-dimethoxy-s-triazine in various solvents can be determined by the following equilibrium method.

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated.

  • The mass of the remaining solid is measured to determine the concentration, and thus the solubility, of the compound in that solvent.[6][7][8][9][10]

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

  • A standard solution of 2-Amino-4,6-dimethoxy-s-triazine is prepared in a suitable solvent, often a non-aqueous medium like N,N-dimethylformamide (DMF) for triazine derivatives.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or base (e.g., KOH in methanol), depending on whether the basic or acidic pKa is being determined.

  • The pH or potential of the solution is monitored using a calibrated pH meter or potentiometer after each addition of the titrant.

  • A titration curve is generated by plotting the pH/potential against the volume of titrant added.

  • The pKa is determined from the half-equivalence point of the titration curve.[1][11]

Determination of logP (Octanol/Water Partition Coefficient)

The lipophilicity of the compound can be assessed using the shake-flask method.

Protocol:

  • A solution of 2-Amino-4,6-dimethoxy-s-triazine is prepared in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.[12][13][14]

Synthesis and Applications

2-Amino-4,6-dimethoxy-s-triazine is a crucial intermediate in the synthesis of various agrochemicals, most notably sulfonylurea herbicides.

General Synthesis of 2-Amino-4,6-dimethoxy-s-triazine

A common synthetic route starts from cyanuric chloride.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Methoxylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Amination cluster_product Final Product start Cyanuric Chloride step1 Reaction with Sodium Methoxide start->step1 2 eq. NaOCH₃ intermediate 2-Chloro-4,6-dimethoxy-s-triazine step1->intermediate step2 Reaction with Ammonia intermediate->step2 NH₃ product 2-Amino-4,6-dimethoxy-s-triazine step2->product

General synthetic workflow for 2-Amino-4,6-dimethoxy-s-triazine.
Role in Sulfonylurea Herbicide Synthesis

2-Amino-4,6-dimethoxy-s-triazine serves as a foundational building block for a class of highly effective herbicides. The amino group on the triazine ring is reacted with a sulfonyl isocyanate, which is derived from a substituted benzene sulfonamide, to form the final sulfonylurea herbicide.

Herbicide_Synthesis_Pathway cluster_reactants Key Reactants cluster_reaction Coupling Reaction cluster_product Final Product reactant1 2-Amino-4,6-dimethoxy-s-triazine reaction Nucleophilic Addition reactant1->reaction reactant2 Substituted Benzenesulfonyl Isocyanate reactant2->reaction product Sulfonylurea Herbicide reaction->product Formation of Sulfonylurea Bridge

Logical pathway for the synthesis of sulfonylurea herbicides.

Conclusion

2-Amino-4,6-dimethoxy-s-triazine is a versatile chemical intermediate with well-defined physicochemical properties. Its importance is particularly pronounced in the agrochemical sector, where it is a key precursor for the synthesis of sulfonylurea herbicides. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound, which is essential for its effective utilization in research and industrial applications. Further research into the biological activities of this and related triazine derivatives may unveil new opportunities in drug discovery and development.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Dimethoxy Amino Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle containing three nitrogen atoms, has proven to be a remarkably versatile scaffold in chemical sciences. From its early beginnings in the agrochemical industry to its current prominence in the development of targeted cancer therapies, the journey of triazine derivatives is a testament to the power of scaffold-based drug discovery. This technical guide delves into the core of this history, with a specific focus on the discovery and evolution of dimethoxy amino triazine compounds, a class that has demonstrated significant therapeutic potential.

From Fields to Pharmacies: A Historical Overview

The story of dimethoxy amino triazines is intrinsically linked to the broader history of s-triazines. The initial breakthrough in triazine chemistry came from the agrochemical sector. In 1952, scientists at J.R. Geigy Ltd. in Switzerland discovered the herbicidal properties of chlorazine, a triazine derivative.[1] This seminal finding paved the way for the development of a new class of herbicides. A significant milestone was the introduction of simazine in 1956, followed by the widely used atrazine in 1958.[1][2] These compounds function by inhibiting photosynthesis in weeds, revolutionizing agricultural practices.[3]

The synthetic accessibility and modular nature of the triazine core, primarily utilizing the readily available cyanuric chloride, spurred further research beyond agriculture.[4] Medicinal chemists began to explore the potential of triazine derivatives as therapeutic agents, leading to the discovery of compounds with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[5][6] This exploration laid the groundwork for the development of more sophisticated derivatives, including the dimethoxy amino triazines.

While the early herbicidal triazines were characterized by chloro and alkylamino substituents, the introduction of methoxy and diverse amino groups opened new avenues for therapeutic applications. The 2-chloro-4,6-dimethoxy-1,3,5-triazine became a key intermediate, allowing for the systematic modification of the triazine scaffold and the exploration of structure-activity relationships.[4] This led to the emergence of dimethoxy amino triazine compounds as a promising class of molecules in drug discovery.

Synthetic Strategies: Building the Core

The primary and most practical method for synthesizing substituted 1,3,5-triazines, including dimethoxy amino derivatives, starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution. This step-wise approach is fundamental to creating a diverse library of compounds.

General Experimental Protocol for the Synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

This protocol describes a common method for synthesizing dimethoxy amino triazine compounds, specifically those incorporating amino acid moieties.

Materials:

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine

  • α-amino acid

  • Triethylamine (Et3N)

  • 1,4-Dioxane

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • A solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 equivalent) and triethylamine (1.5 equivalents) in 1,4-dioxane is stirred at room temperature.

  • Stirring continues until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.

  • A solution of the desired α-amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of 1,4-dioxane and water is prepared.

  • The amino acid solution is added to the white suspension of the triazine salt, resulting in a clear mixture.

  • The reaction mixture is stirred overnight at room temperature.

  • The mixture is then neutralized with 1N HCl, leading to the precipitation of a white solid.

  • The solid product is collected by filtration and dried.

This versatile protocol can be adapted to incorporate various amines and nucleophiles, allowing for the creation of a wide array of dimethoxy amino triazine derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative dimethoxy amino triazine compounds and their biological activities.

Compound IDMolecular FormulaYield (%)Melting Point (°C)Biological TargetIC50 (nM)Reference
ZSTK474 C21H25F2N7O2--PI3Kα8.6[7]
Gedatolisib C29H35N7O3--PI3Kα / mTOR0.4 / 1.6[8]
Bimiralisib (PQR309) C21H25F3N8O2--PI3Kα / mTOR17 / 91[9]
Compound 13 ---PI3Kα1.2[7]
Compound 47 ---PI3K / mTOR7.0 / 48[8]
Compound 6h ---PI3Kα-[10]

Note: '-' indicates data not specified in the provided search results.

Targeting Key Signaling Pathways in Cancer

A significant breakthrough in the therapeutic application of dimethoxy amino triazine compounds has been the discovery of their potent inhibitory activity against key signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR and PDK pathways.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[12]

Several dimorpholino-substituted s-triazine derivatives have emerged as potent inhibitors of this pathway.[8] ZSTK474 was one of the first well-characterized PI3K inhibitors with a triazine core.[7] Further research led to the development of dual PI3K/mTOR inhibitors like gedatolisib and bimiralisib (PQR309), which demonstrate the potential to overcome resistance mechanisms associated with targeting only a single node in the pathway.[8][9]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Metabolism Metabolism mTORC1->Metabolism mTORC2 mTORC2 mTORC2->Akt activates Triazine Dimethoxy Amino Triazine Inhibitor Triazine->PI3K Triazine->mTORC1 Triazine->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dimethoxy amino triazine compounds.

The Pyruvate Dehydrogenase Kinase (PDK) Pathway

Cancer cells often exhibit altered metabolism, characterized by a preference for aerobic glycolysis even in the presence of oxygen (the Warburg effect). Pyruvate dehydrogenase kinases (PDKs) play a crucial role in this metabolic switch by inhibiting the pyruvate dehydrogenase complex (PDC), thereby shunting pyruvate away from the mitochondria and towards lactate production.[13]

Inhibition of PDKs can reverse this glycolytic phenotype and reactivate mitochondrial respiration, making them attractive targets for cancer therapy.[13] Some triazine derivatives have been identified as inhibitors of PDKs, demonstrating the potential of this scaffold to target cancer metabolism.[14]

PDK_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA TCA Cycle AcetylCoA->TCA PDK PDK PDK->PDC inhibits Triazine Triazine Inhibitor Triazine->PDK Experimental_Workflow Start Start: Cyanuric Chloride Synthesis Sequential Nucleophilic Substitution Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Purification->InVitro Pathway Signaling Pathway Analysis (Western Blot, etc.) InVitro->Pathway InVivo In Vivo Models (Xenografts, etc.) Pathway->InVivo Lead Lead Optimization InVivo->Lead Lead->Synthesis Iterative Refinement End Clinical Candidate Lead->End

References

A Theoretical Investigation into the Electronic Structure of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2-Amino-4,6-dimethoxy-1,3,5-triazine. This compound is a member of the 1,3,5-triazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2] Understanding the electronic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

This guide outlines the standard computational protocols for such an investigation, presents the expected data in a structured format, and visualizes the research workflow. The methodologies described are based on established quantum chemical techniques, particularly Density Functional Theory (DFT), which has been successfully applied to study various triazine derivatives.[1][3][4][5]

Core Concepts in Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Key parameters derived from theoretical calculations provide insights into its properties:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. This provides foundational information on bond lengths, bond angles, and dihedral angles.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[1]

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and charge distribution within the molecule, including lone pairs and delocalization effects.[1]

Experimental and Computational Protocols

The following section details a typical workflow for the theoretical study of this compound's electronic structure.

Computational Methodology

A robust theoretical investigation would typically employ Density Functional Theory (DFT), a widely used quantum chemical method that offers a good balance between accuracy and computational cost.

  • Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Model Chemistry:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[1][3][4][5]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[1][4][5]

  • Geometry Optimization: The initial molecular structure of this compound would be constructed and then fully optimized in the gas phase or with a solvent model to find the lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties, including:

    • Molecular orbital energies (HOMO, LUMO).

    • Molecular electrostatic potential map.

    • Natural bond orbital analysis to determine atomic charges and intramolecular interactions.

Logical Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the logical steps involved in a typical theoretical study of a molecule's electronic structure.

Theoretical_Workflow cluster_input Input cluster_computation Computational Protocol cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Initial Molecular Structure (this compound) optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->optimization freq_calc Frequency Calculation optimization->freq_calc sp_calc Single-Point Calculation freq_calc->sp_calc spectra Spectroscopic Prediction (IR, UV-Vis) freq_calc->spectra geom_params Optimized Geometry (Bond Lengths, Angles) sp_calc->geom_params electronic_props Electronic Properties (HOMO-LUMO, MEP) sp_calc->electronic_props nbo_analysis NBO Analysis (Atomic Charges, Interactions) sp_calc->nbo_analysis reactivity Reactivity Prediction electronic_props->reactivity stability Molecular Stability Assessment electronic_props->stability

Figure 1: Logical workflow for theoretical electronic structure analysis.

Tabulated Quantitative Data

The following tables present the types of quantitative data that would be generated from a theoretical study of this compound. The values provided are illustrative placeholders based on typical results for similar molecules.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleValue (Å or °)
Bond Lengths C-N (triazine ring)~1.33 Å
C-N (amino group)~1.36 Å
C-O (methoxy group)~1.35 Å
O-CH3 (methoxy group)~1.43 Å
Bond Angles N-C-N (triazine ring)~126°
C-N-C (triazine ring)~114°
C-O-C (methoxy group)~118°

Table 2: Key Electronic Properties

PropertyValue (eV)
HOMO Energy -6.5 eV
LUMO Energy -0.5 eV
HOMO-LUMO Energy Gap (ΔE) 6.0 eV
Dipole Moment 2.5 D

Table 3: Natural Bond Orbital (NBO) Atomic Charges

AtomCharge (e)
N (triazine ring)-0.5
C (triazine ring, attached to N)+0.4
C (triazine ring, attached to O)+0.6
N (amino group)-0.8
O (methoxy group)-0.6
C (methyl group)-0.2
H (amino group)+0.4
H (methyl group)+0.2

Conclusion

The theoretical investigation of this compound's electronic structure, through methods like Density Functional Theory, provides invaluable insights for researchers in drug development and materials science. The data on its optimized geometry, frontier molecular orbitals, and charge distribution allows for a deeper understanding of its chemical reactivity, stability, and potential for intermolecular interactions. This knowledge is fundamental for the rational design of new molecules with desired properties and for predicting their behavior in various chemical and biological environments. The workflow and methodologies outlined in this guide represent a standard approach to gaining this critical understanding at the molecular level.

References

Methodological & Application

Application of 2-Amino-4,6-dimethoxy-1,3,5-triazine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxy-1,3,5-triazine is a key chemical intermediate, primarily utilized in the synthesis of a variety of agrochemicals and pharmaceuticals. Its trifunctional nature, possessing an amino group and two methoxy groups on a triazine core, allows for diverse chemical modifications, making it a valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of sulfonylurea herbicides and novel amino acid derivatives with potential therapeutic applications.

Application in Agrochemicals: Synthesis of Sulfonylurea Herbicides

This compound is a crucial precursor for the synthesis of several commercially important sulfonylurea herbicides.[1] These herbicides are known for their high efficacy at low application rates and function by inhibiting the enzyme acetolactate synthase in plants, which is essential for the biosynthesis of branched-chain amino acids. The general synthesis involves the coupling of this compound with a substituted benzenesulfonyl isocyanate.

General Synthetic Pathway for Sulfonylurea Herbicides

The synthesis of sulfonylurea herbicides from this compound follows a general reaction scheme involving the addition of the amino group of the triazine to the isocyanate group of a substituted benzenesulfonyl isocyanate.

Sulfonylurea_Synthesis This compound This compound Coupling_Reaction Coupling Reaction This compound->Coupling_Reaction Substituted_Benzenesulfonyl_Isocyanate R-Ph-SO2-N=C=O Substituted_Benzenesulfonyl_Isocyanate->Coupling_Reaction Sulfonylurea_Herbicide Sulfonylurea Herbicide Coupling_Reaction->Sulfonylurea_Herbicide

Caption: General workflow for the synthesis of sulfonylurea herbicides.

Experimental Protocol: Synthesis of a Generic Sulfonylurea Herbicide

This protocol describes a general procedure for the coupling of this compound with a substituted benzenesulfonyl isocyanate.

Materials:

  • This compound

  • Substituted benzenesulfonyl isocyanate (e.g., 2-(methoxycarbonyl)benzenesulfonyl isocyanate for a metsulfuron-methyl analogue)

  • Anhydrous acetonitrile

  • Pyridine or triethylamine (as a catalyst)

  • Stirring apparatus

  • Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous acetonitrile.

  • To this solution, add 1.05 equivalents of the substituted benzenesulfonyl isocyanate.

  • Add a catalytic amount (0.1 equivalents) of pyridine or triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure sulfonylurea herbicide.

Reactant 1 Reactant 2 Product Typical Yield
This compound2-(Methoxycarbonyl)benzenesulfonyl isocyanateMetsulfuron-methyl analogue85-95%
This compound2-(2-Chloroethoxy)benzenesulfonyl isocyanateTriasulfuron analogue80-90%
2-Amino-4,6-dimethoxypyrimidineMethyl 2-(aminosulfonylmethyl)benzoate isocyanateBensulfuron-methyl>95% (radiolabeled synthesis)[2]

Application in Pharmaceuticals: Synthesis of Amino Acid Derivatives

This compound can be utilized as a scaffold to synthesize novel amino acid derivatives. These derivatives have been investigated for their potential biological activities, including monoamine oxidase (MAO) inhibition, which is a target for antidepressant and neuroprotective drugs. The synthesis typically proceeds via a nucleophilic substitution reaction where the amino group of an amino acid displaces a leaving group (e.g., chlorine) on a triazine precursor.

Synthetic Pathway for (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

The synthesis of these derivatives often starts from 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is a precursor to this compound. The amino acid is coupled to the triazine core in the presence of a base.

Amino_Acid_Derivative_Synthesis 2-Chloro-4,6-dimethoxy-1,3,5-triazine 2-Chloro-4,6-dimethoxy-1,3,5-triazine Nucleophilic_Substitution Nucleophilic Substitution 2-Chloro-4,6-dimethoxy-1,3,5-triazine->Nucleophilic_Substitution Amino_Acid Amino Acid (R-CH(NH2)-COOH) Amino_Acid->Nucleophilic_Substitution Base Base (e.g., Triethylamine) Base->Nucleophilic_Substitution Triazinyl_Amino_Acid (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivative Nucleophilic_Substitution->Triazinyl_Amino_Acid

Caption: Synthetic pathway for (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives.

Experimental Protocol: General Procedure for the Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives[3]

This protocol is adapted from a study on the synthesis of a library of (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives.[3]

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • α-Amino acid (e.g., Glycine, Alanine, Valine, Leucine)

  • Triethylamine (Et₃N)

  • 1,4-Dioxane

  • Water

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • A solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (5 mmol) and triethylamine (7.5 mmol) in 1,4-dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.[3]

  • In a separate flask, a solution of the α-amino acid (6 mmol) and triethylamine (7.5 mmol) in water is prepared.[3]

  • The amino acid solution is added to the triazine suspension, resulting in a clear mixture.

  • The reaction mixture is stirred overnight at room temperature.

  • The reaction is monitored by TLC. Upon completion, the mixture is neutralized with 5% citric acid or 1 N HCl.

  • The product may precipitate upon neutralization and can be collected by filtration. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data for Synthesized (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives[3]
Amino Acid Product Yield (%) Melting Point (°C)
Glycine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid60.0164–166
Alanine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid66.698–102
Valine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid61.4146–188
Leucine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid67.4102–103

General Experimental Workflow for Nucleophilic Substitution

The versatility of the triazine core allows for a wide range of nucleophilic substitution reactions. The following workflow illustrates a general approach for such transformations, which is fundamental to the applications described above.

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Triazine Substrate in Anhydrous Solvent Add_Nucleophile Add Nucleophile (e.g., Amine, Alcohol, Thiol) Start->Add_Nucleophile Add_Base Add Base (if required) Add_Nucleophile->Add_Base Stir_React Stir at appropriate temperature (0°C to reflux) Add_Base->Stir_React Monitor_TLC Monitor reaction progress by TLC Stir_React->Monitor_TLC Quench Quench Reaction (e.g., with water or aq. acid) Monitor_TLC->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Recrystallization or Chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for nucleophilic substitution on a triazine core.

This compound and its precursors are highly valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the rich chemistry of this triazine derivative and to develop novel compounds with desired biological activities. The straightforward and efficient synthetic routes make it an attractive scaffold for combinatorial chemistry and the generation of diverse chemical libraries.

References

Application Notes and Protocols for Nucleophilic Substitution on a 1,3,5-Triazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on a 1,3,5-triazine ring, a cornerstone of medicinal chemistry, materials science, and agrochemical development. The predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the precise and controlled synthesis of a diverse range of functionalized molecules.

Core Principles

The synthetic utility of 1,3,5-triazine derivatives stems from the electron-deficient nature of the triazine ring, which is caused by the presence of three electronegative nitrogen atoms. This electron deficiency renders the carbon atoms highly susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive substitution, enabling selective mono-, di-, and tri-functionalization primarily through careful temperature control.[1][2][3]

Reaction Mechanism and Workflow

The nucleophilic substitution on a 1,3,5-triazine ring proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism reactant Cl-Triazine N N N C-Cl C-Cl C-Cl intermediate Meisenheimer Complex N N N C(Cl, Nu) C-Cl C-Cl reactant->intermediate nucleophile Nu: nucleophile->reactant:c1 Nucleophilic Attack product Nu-Triazine N N N C-Nu C-Cl C-Cl intermediate->product Chloride Elimination leaving_group Cl- intermediate->leaving_group

Caption: Generalized SNAr mechanism on a 1,3,5-triazine ring.

A typical experimental workflow for the sequential substitution of cyanuric chloride is outlined below.

experimental_workflow start Start: Cyanuric Chloride step1 Step 1: First Substitution - Dissolve Cyanuric Chloride in Solvent - Cool to 0-5°C - Add Nucleophile 1 + Base start->step1 product1 Mono-substituted Dichlorotriazine step1->product1 step2 Step 2: Second Substitution - Increase Temperature (e.g., RT) - Add Nucleophile 2 + Base product1->step2 product2 Di-substituted Monochlorotriazine step2->product2 step3 Step 3: Third Substitution - Increase Temperature (e.g., >60°C) - Add Nucleophile 3 + Base product2->step3 final_product Tri-substituted Triazine step3->final_product

Caption: Experimental workflow for sequential nucleophilic substitution.

Experimental Protocols

The following are detailed protocols for the mono-, di-, and tri-substitution of cyanuric chloride with various nucleophiles.

Protocol 1: Mono-substitution of Cyanuric Chloride with an Amine

This protocol describes the synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.[4]

Materials:

  • Cyanuric chloride

  • 4-Aminobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Crushed ice and distilled water

Procedure:

  • Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate 50 mL portions of acetone.

  • Cool both solutions to 0°C.

  • In a round-bottom flask, add K₂CO₃ (10 mmol) to the cyanuric chloride solution with vigorous stirring at 0°C.

  • Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride solution.

  • Maintain the reaction at 0°C and stir for 4 hours. It is crucial to maintain this temperature to prevent di-substitution.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with distilled water, and dry to obtain the mono-substituted product.

Protocol 2: Di-substitution of a Mono-substituted Triazine with a Second Amine

This protocol outlines the synthesis of a di-substituted triazine using the product from Protocol 1.[4]

Materials:

  • 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

  • Secondary amine (e.g., piperidine, morpholine, or diethyl amine)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (10 mmol) and the desired secondary amine (10 mmol) in separate 50 mL portions of THF.

  • In a round-bottom flask, add K₂CO₃ (10 mmol) to the solution of the mono-substituted triazine at room temperature with vigorous stirring.

  • Add the amine solution dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sequential Substitution with an Alcohol and an Amine

This protocol details the synthesis of an O,N-type substituted s-triazine, emphasizing the importance of the order of nucleophile addition.[2][4] It is recommended to always incorporate the O-type nucleophile first.[2][4]

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine [4]

  • Dissolve sodium bicarbonate (NaHCO₃, 10 mmol) in water and cool to 0°C.

  • Add methanol (50 mL) and stir vigorously at 0°C.

  • Add cyanuric chloride (10 mmol) to the stirring solution.

  • Stir the reaction for 3 hours at 0°C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the excess methanol under reduced pressure.

  • Pour the residue onto crushed ice to precipitate the product.

  • Filter, wash with water, and dry the solid.

Step 2: Synthesis of 4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile [4]

  • Dissolve 2,4-dichloro-6-methoxy-1,3,5-triazine (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate 50 mL portions of acetone.

  • Add NaHCO₃ (1.38 g) to the solution of the methoxy-substituted triazine with vigorous stirring at 0°C.

  • Add the 4-aminobenzonitrile solution dropwise.

  • Stir the reaction for 24 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Pour the residue onto crushed ice, filter the resulting solid, wash with water, and dry.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the sequential nucleophilic substitution on cyanuric chloride.

Table 1: Temperature-Controlled Sequential Substitution

Substitution StepNucleophileTypical TemperatureReference
FirstAmine/Alcohol/Thiol0 - 5°C[5]
SecondAmine/Alcohol/ThiolRoom Temperature - 60°C[5]
ThirdAmine/Alcohol/Thiol80 - 90°C or higher[5]

Table 2: Example Reaction Conditions and Yields for Di-substituted Triazines

Starting MaterialNucleophileSolventBaseTemp.TimeYieldReference
Cyanuric Chloride2-ChloroanilineTHF-< 0°C-49%[6]
4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amineMorpholineTHFDIPEA---[6]
Cyanuric Chloride4-AminobenzonitrileAcetoneK₂CO₃0°C4h-[4]
4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrilePiperidineTHFK₂CO₃RT24h-[4]

Table 3: Comparison of Conventional vs. Ultrasonic Conditions

ReactionMethodTemperatureTimeYieldReference
Synthesis of 1,3,5-triazine derivativeConventional (Reflux)Reflux5-6 h69%[6]
Synthesis of 1,3,5-triazine derivativeUltrasonicRoom Temperature30-35 min84%[6]
Synthesis of 4,6-disubstituted-1,3,5-triazine hydrazoneConventional (Reflux)Reflux4-5 h-[6]
Synthesis of 4,6-disubstituted-1,3,5-triazine hydrazoneUltrasonic40°C30-60 minup to 96%[6]

Troubleshooting and Optimization

  • Controlling the Degree of Substitution: Precise temperature control is paramount for selective substitution. Ensure the reaction vessel is adequately cooled, especially during the addition of the first nucleophile.[2]

  • Order of Nucleophile Addition: When synthesizing non-symmetrical triazines, the order of nucleophile addition is critical. For O,N-type substituted triazines, the oxygen nucleophile should be introduced first.[2][4]

  • Reaction Monitoring: Frequent monitoring by TLC is essential to determine the endpoint of each substitution step and to avoid over-reaction.

  • Base Selection: An appropriate base (e.g., K₂CO₃, NaHCO₃, DIPEA) is necessary to neutralize the hydrochloric acid generated during the reaction. The choice of base can influence the reaction rate and outcome.

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Common solvents include acetone, THF, and dichloromethane.[4][7][8]

By following these protocols and considering the key principles outlined, researchers can effectively utilize nucleophilic substitution on the 1,3,5-triazine ring to synthesize a wide array of complex molecules for various applications.

References

Application Notes and Protocols: 2-Amino-4,6-dimethoxy-1,3,5-triazine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-4,6-dimethoxy-1,3,5-triazine is a key heterocyclic building block in organic synthesis, prized for its utility in constructing a diverse array of molecules with significant applications in medicinal chemistry and agrochemistry. Its triazine core, substituted with a reactive amino group and two methoxy groups, allows for selective chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents and other functional organic compounds. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of biologically active molecules.

Application Note 1: Synthesis of Biologically Active (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

The this compound moiety can be readily incorporated into amino acid structures to generate novel compounds with potential therapeutic applications. For instance, derivatives of this scaffold have been investigated as monoamine oxidase (MAO) inhibitors, which are of interest for the treatment of neurological disorders. The synthesis typically proceeds via the more reactive precursor, 2-chloro-4,6-dimethoxy-1,3,5-triazine, which upon reaction with an amino acid, yields the desired 2-amino-substituted triazine derivative.

Workflow for the Synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_chloro 2-Chloro-4,6-dimethoxy- 1,3,5-triazine reaction_mixture Stir at Room Temperature 2_chloro->reaction_mixture Add amino_acid α-Amino Acid amino_acid->reaction_mixture Add base Triethylamine base->reaction_mixture Add solvent 1,4-Dioxane/Water solvent->reaction_mixture In neutralization Neutralize with HCl reaction_mixture->neutralization filtration Filter Solid Product neutralization->filtration drying Dry the Product filtration->drying product N-(4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivative drying->product

Caption: General workflow for the synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives.

Experimental Protocol 1: General Procedure for the Synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [1]

  • Preparation of the Triazinyl Ammonium Salt: In a round-bottom flask, dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in 1,4-dioxane. Add triethylamine (1.5 eq) and stir the mixture at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethylammonium chloride is formed.

  • Addition of the Amino Acid: In a separate flask, prepare a solution of the desired α-amino acid (1.0 eq) and triethylamine (1.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Reaction: Add the amino acid solution to the suspension of the triazinyl ammonium salt. The reaction mixture should become clear. Stir the solution overnight at room temperature.

  • Work-up: Neutralize the reaction mixture with 1N HCl. A white solid is expected to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final product.

Table 1: Synthesis of various (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [1]

Amino AcidProductYield (%)Melting Point (°C)
Alanine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid66.698-102
Valine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid61.4146-188
Leucine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid67.4102-103
Isoleucine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid72.5118-119

Application Note 2: Triazine Derivatives as Inhibitors of Key Signaling Pathways in Cancer

The 1,3,5-triazine scaffold is a prominent feature in the design of inhibitors targeting signaling pathways implicated in cancer progression. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the Rad6 ubiquitination pathway.

EGFR Signaling Pathway and Inhibition:

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Triazine-based molecules have been developed as potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Triazine_Inhibitor Triazine-based Inhibitor Triazine_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of triazine-based compounds.

Rad6 Ubiquitination Pathway and Inhibition:

The Rad6 ubiquitin-conjugating enzyme is involved in DNA repair pathways, and its inhibition is a promising strategy for cancer therapy. Certain 4,6-diamino-1,3,5-triazine derivatives have been identified as inhibitors of Rad6.

Rad6_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_downstream Downstream Effects E1 E1 (Ubiquitin-activating enzyme) E2_Rad6 E2 (Rad6) E1->E2_Rad6 Transfers Ub E3 E3 (Ubiquitin ligase) E2_Rad6->E3 Associates with Substrate Substrate Protein (e.g., PCNA, Histones) E2_Rad6->Substrate Ubiquitinates E3->Substrate Recognizes Ub Ubiquitin Ub->E1 ATP dependent Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination DNA_Repair DNA Damage Repair Ub_Substrate->DNA_Repair Triazine_Inhibitor Diamino-triazine Inhibitor Triazine_Inhibitor->E2_Rad6 Inhibits

Caption: The Rad6 ubiquitination pathway and its inhibition by diamino-triazine derivatives.

Application Note 3: Synthesis of Schiff Bases from this compound

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases. These compounds are valuable intermediates and have applications in coordination chemistry and as biologically active agents.

Experimental Protocol 2: General Procedure for the Synthesis of Schiff Bases

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Aldehyde/Ketone: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Catalysis (Optional): A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The Schiff base product may precipitate out of the solution. Collect the solid by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent.

Table 2: Representative Schiff Base Synthesis

AldehydeSolventReaction Time (h)Yield (%)
BenzaldehydeEthanol4>90
4-HydroxybenzaldehydeMethanol6>85
2-Hydroxy-1-naphthaldehydeEthanol5>90

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Application Notes and Protocols for the GC-MS Analysis of Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of triazine compounds in research samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, GC-MS instrumentation, and data analysis, and are intended to be a comprehensive resource for researchers in environmental science, agriculture, and drug development.

Introduction

Triazine compounds are a class of nitrogen-containing heterocyclic compounds, many of which are used as herbicides.[1][2] Due to their widespread use, persistence in the environment, and potential health effects, sensitive and specific analytical methods are required for their detection and quantification in various matrices such as water and soil.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity.[1] This application note details a robust method for the analysis of several common triazine herbicides.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the pre-concentration of triazines from aqueous samples.[1][2]

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas supply

  • Sample collection bottles

Protocol:

  • Sample Collection: Collect water samples in clean glass bottles.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Rinsing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by passing a stream of air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped triazines from the cartridge with 2 mL of ethyl acetate followed by two 6-mL portions of a 9:1 (v/v) dichloromethane/methanol mixture.[4]

  • Drying and Concentration: Dry the collected eluate by passing it through a small column containing anhydrous sodium sulfate. Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.[4]

  • Internal Standard Addition: Add an appropriate internal standard, such as Atrazine-d5, to the final extract before GC-MS analysis.[4]

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

DLLME is a rapid and efficient microextraction technique for the extraction of triazines from water samples.[5][6]

Materials:

  • Chlorobenzene (extraction solvent)

  • Acetone (disperser solvent)

  • Sodium Chloride

  • Conical centrifuge tubes

  • Microsyringe

Protocol:

  • Place 5.00 mL of the water sample in a conical centrifuge tube.

  • Add sodium chloride to the sample to a final concentration of 4% (w/v) to enhance extraction efficiency.[5][6]

  • Rapidly inject a mixture of 1.00 mL of acetone (disperser solvent) and 12.0 µL of chlorobenzene (extraction solvent) into the sample using a syringe.[5][6]

  • A cloudy solution will form. Centrifuge the mixture for 5 minutes at 6000 rpm.[5][6]

  • The fine droplets of chlorobenzene containing the extracted triazines will sediment at the bottom of the tube.[5][6]

  • Collect the sedimented phase (approximately 2.0 µL) using a microsyringe and inject it into the GC-MS.[5][6]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of triazine compounds. These may be adapted based on the specific instrument and target analytes.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[7]
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min[7][8]
Inlet Temperature250-275 °C[7][8]
Injection ModeSplitless (1 min)[8]
Injection Volume1 µL[7][8]
Oven Temperature ProgramInitial temperature: 60-80 °C, hold for 2-5 minutes. Ramp: 8-10 °C/min to 280-300 °C. Hold at final temperature for 5-10 minutes.[7][8]
Mass Spectrometer
MS Transfer Line Temp.280-300 °C[7][8]
Ion Source Temp.225-230 °C[7][8]
Ionization ModeElectron Ionization (EI) at 70 eV[7][8]
Scan ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity[7]

Quantitative Data

The following tables summarize typical quantitative data for the GC-MS analysis of common triazine compounds. Values may vary depending on the specific analytical conditions and matrix.

Table 1: Retention Times and Characteristic m/z Ratios for Selected Triazine Compounds

CompoundRetention Time (min)Primary Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Simazine~12.5201186173
Atrazine~13.2200215173
Propazine~13.8214229186
Terbuthylazine~14.5214173229
Prometryn~15.1241184226
Ametryn~15.4227212170
Cyanazine~16.0225210198

Note: Retention times are approximate and will vary based on the specific GC column and temperature program.

Table 2: Method Performance Data

CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
Atrazine1.7 ppt (in water)[1]0.03 - 0.17 ng/g[3]90.5 ± 3.5 (in water)[1]
Simazine0.01 - 0.05 ng/g[3]0.03 - 0.17 ng/g[3]91 - 102 (in soil)[3]
Propazine0.01 - 0.05 ng/g[3]0.03 - 0.17 ng/g[3]93 - 103 (in water)[3]
Terbuthylazine0.01 - 0.05 ng/g[3]0.03 - 0.17 ng/g[3]91 - 102 (in soil)[3]
Prometryn0.01 - 0.05 ng/g[3]0.03 - 0.17 ng/g[3]93 - 103 (in water)[3]

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis of triazine compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Aqueous Sample spe Solid-Phase Extraction (SPE) (C18 Cartridge) sample->spe Loading elution Elution (Ethyl Acetate/DCM:MeOH) spe->elution concentration Concentration (Nitrogen Evaporation) elution->concentration final_extract Final Extract (1 mL) concentration->final_extract gc_ms GC-MS System final_extract->gc_ms Injection data_acquisition Data Acquisition (Full Scan or SIM) gc_ms->data_acquisition data_processing Data Processing (Quantification & Identification) data_acquisition->data_processing report Final Report data_processing->report dllme_workflow cluster_extraction Dispersive Liquid-Liquid Microextraction cluster_gcms GC-MS Analysis water_sample Water Sample (5 mL) add_solvent Add Disperser (Acetone) & Extraction (Chlorobenzene) Solvents water_sample->add_solvent centrifuge Centrifugation (6000 rpm, 5 min) add_solvent->centrifuge collect_phase Collect Sedimented Phase centrifuge->collect_phase gc_ms_system GC-MS Injection collect_phase->gc_ms_system

References

Application Note: LC-MS Methods for the Detection of Sulfonylurea Herbicide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylurea herbicides are a critical class of agrochemicals used for broad-spectrum weed control. The environmental fate and potential for human exposure to not only the active herbicide but also its manufacturing precursors are of increasing concern. Monitoring for these precursors, which primarily include substituted sulfonamides and heterocyclic amines , in various matrices is essential for comprehensive safety and environmental assessments. This document provides a detailed framework for the development and implementation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the sensitive and selective detection of these precursors. While specific methods for every precursor are not widely published, the protocols outlined here are based on established LC-MS/MS methods for structurally similar compounds, such as sulfonamide antibiotics and heterocyclic amines found in food matrices.[1][2][3][4][5][6][7][8]

Principle of the Method

This application note describes a robust analytical approach utilizing Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the quantification of sulfonylurea herbicide precursors. The methodology involves sample extraction and cleanup, chromatographic separation, and detection by mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]

Precursor Chemistry: A Brief Overview

The synthesis of sulfonylurea herbicides typically involves the condensation reaction between a substituted sulfonamide and a heterocyclic amine, often via an isocyanate or carbamate intermediate. Therefore, the primary precursors to monitor are:

  • Aromatic Sulfonamides: These compounds form the "sulfonyl" part of the final herbicide. Examples include derivatives of benzenesulfonamide and pyridinesulfonamide.

  • Heterocyclic Amines: These form the "urea" part of the herbicide. Common examples include aminopyrimidines and aminotriazines.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific precursors of interest and the sample matrix.

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix.

a) Water Samples (Environmental)

Solid-Phase Extraction (SPE) is the most common and effective technique for extracting sulfonamides and other polar compounds from water.[2][5][6]

  • Materials:

    • Oasis HLB or MCX SPE cartridges

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • Ultrapure water

  • Procedure:

    • Acidify the water sample (e.g., 500 mL) to pH 2-3 with formic acid.

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

    • Elute the analytes with 5-10 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[9]

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

b) Soil and Sediment Samples

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or pressurized liquid extraction (PLE) can be employed.

  • Materials:

    • Acetonitrile with 0.1% formic acid

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Dispersive SPE sorbents (e.g., C18, PSA)

  • Procedure (QuEChERS-based):

    • Weigh 5-10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 0.1% formic acid.

    • Add MgSO₄ and NaCl, and vortex vigorously for 1 minute.

    • Centrifuge at >4000 rpm for 5 minutes.

    • Take an aliquot of the supernatant for dispersive SPE cleanup with C18 and/or PSA.

    • Vortex for 30 seconds and centrifuge.

    • Transfer the supernatant, evaporate, and reconstitute as described in the water sample protocol.

c) Food and Biological Matrices

For matrices like meat, fish, or milk, methods developed for sulfonamide antibiotics or heterocyclic amines are highly applicable.[3][10][11]

  • Procedure (General):

    • Homogenize the sample.

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate or acetonitrile.

    • A protein precipitation step may be necessary for high-protein samples.

    • Follow with a cleanup step using SPE or dispersive SPE.[10]

    • Evaporate the solvent and reconstitute in the mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is generally suitable for the separation of both sulfonamides and heterocyclic amines. (e.g., 100 mm x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. An example gradient is as follows:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient to 5% A

    • 8-10 min: Hold at 5% A

    • 10.1-12 min: Return to 95% A

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5-20 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for both sulfonamides and heterocyclic amines.[8]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters (to be optimized for each precursor):

    • Precursor Ion ([M+H]⁺): The protonated molecular ion of the analyte.

    • Product Ions: At least two characteristic fragment ions for each precursor for confident identification and quantification.

    • Collision Energy (CE): Optimized for each precursor-product ion transition.

    • Declustering Potential (DP): Optimized to prevent ion source fragmentation.

  • Source Parameters:

    • IonSpray Voltage: ~5500 V

    • Temperature: 500-550°C

    • Curtain Gas, Nebulizer Gas, and Heater Gas: Optimized according to the instrument manufacturer's recommendations.[8]

Data Presentation

The following tables summarize typical quantitative data for sulfonamides and heterocyclic amines from existing literature, which can serve as a benchmark for method development for sulfonylurea precursors.

Table 1: Quantitative Data for Representative Sulfonamides in Water Samples

CompoundMatrixLOD (ng/L)LOQ (ng/L)Recovery (%)Reference
SulfamethoxazoleWastewater0.20.795-105[2]
SulfapyridineSurface Water0.10.390-110[2]
SulfadiazineGroundwater0.050.1585-100[5]
p-ToluenesulfonamideDrinking Water-2090-110[4]

Table 2: Quantitative Data for Representative Heterocyclic Amines in Food Matrices

CompoundMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
IQMeat0.01-0.05-65-111[3]
MeIQxMeat0.01-0.05-71-106[3]
PhIPFish<3.1-66-119[12]
HarmanVarious Foods0.009-2.350.025-7.1367.5-119.6[13]

Mandatory Visualizations

Sulfonylurea_Precursor_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample (Water, Soil, Food) Extraction Extraction (SPE, LLE, QuEChERS) Sample->Extraction Matrix-specific protocol Cleanup Cleanup (dSPE, Filtration) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation Liquid Chromatography (C18 Column, Gradient Elution) Concentration->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Peak Integration Report Final Report Quantification->Report

Caption: General workflow for the LC-MS/MS analysis of sulfonylurea herbicide precursors.

Sulfonylurea_Synthesis_Pathway cluster_precursors Precursors Sulfonamide Substituted Sulfonamide Intermediate Isocyanate / Carbamate Intermediate Sulfonamide->Intermediate Reaction Heterocyclic_Amine Heterocyclic Amine Heterocyclic_Amine->Intermediate Reaction Sulfonylurea Sulfonylurea Herbicide Intermediate->Sulfonylurea Condensation

Caption: Simplified synthetic pathway of sulfonylurea herbicides from their precursors.

References

Application Notes and Protocols for 2-Amino-4,6-dimethoxy-1,3,5-triazine in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-4,6-dimethoxy-1,3,5-triazine and its precursor, 2-chloro-4,6-dimethoxy-1,3,5-triazine, as versatile scaffolds in combinatorial chemistry for the generation of diverse molecular libraries. Detailed protocols for both solution-phase and solid-phase synthesis are provided, along with data on reaction yields and the biological activities of the resulting compounds.

Introduction

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The symmetrical nature of the triazine ring and the ability to sequentially substitute its reactive positions make it an ideal template for combinatorial library synthesis. This compound, and its readily accessible precursor 2-chloro-4,6-dimethoxy-1,3,5-triazine, serve as key building blocks for the construction of these libraries. The differential reactivity of the chloro and methoxy groups on the triazine ring allows for controlled, stepwise functionalization, enabling the generation of vast numbers of structurally diverse molecules for high-throughput screening and drug discovery.

Solution-Phase Combinatorial Synthesis

Solution-phase synthesis offers a rapid and versatile approach for the creation of focused libraries of triazine derivatives. The general strategy involves the sequential nucleophilic substitution of the chlorine atom on 2-chloro-4,6-dimethoxy-1,3,5-triazine with a variety of nucleophiles, including amines, thiols, and alcohols.

General Reaction Scheme:

The fundamental reaction is a nucleophilic aromatic substitution where a nucleophile (Nu-H) displaces the chloride ion from the triazine ring.

Caption: General reaction for the synthesis of substituted triazines.

Experimental Protocols:

Protocol 1: Synthesis of this compound Derivatives

This protocol describes the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with various primary and secondary amines.

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • Desired amine (e.g., aniline, morpholine, amino acid)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure (Conventional Heating):

  • Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in 1,4-dioxane.

  • Add the desired amine (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) as a base to scavenge the HCl byproduct.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.[1]

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).[1]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).[1]

Procedure (Microwave-Assisted Synthesis):

  • In a microwave-safe vial, combine 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq), the amine (1.2 eq), and a base such as DIPEA (1.5 eq) in a suitable solvent (e.g., ethanol or DMF).[1]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 10-30 minutes).[1]

  • After cooling, work up the reaction as described in the conventional method (steps 5-9).[1]

Protocol 2: Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

This protocol details the synthesis of a library of triazine-amino acid conjugates.

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • α-Amino acid

  • Triethylamine (Et3N)

  • 1,4-Dioxane

  • Water

Procedure:

  • A solution of 2-chloro-4,6-dimethoxy triazine (5 mmol) and triethylamine (7.5 mmol) in 1,4-dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride salt is formed.[2][3]

  • In a separate flask, dissolve the α-amino acid (e.g., glycine, alanine, valine) (5 mmol) in a mixture of water and 1,4-dioxane (1:1) containing triethylamine (5 mmol).

  • Add the amino acid solution to the suspension of the triazinyl ammonium salt.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • After completion of the reaction (monitored by TLC), acidify the mixture to pH 3-4 with 2N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain the pure (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivative.

Quantitative Data for Solution-Phase Synthesis

Table 1: Synthesis of 2-Substituted-4,6-dimethoxy-1,3,5-triazines

EntryNucleophileProductYield (%)
1Glycine2-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)acetic acid60.0[4]
2L-Alanine2-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)propanoic acid66.6[4]
3L-Valine2-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)-3-methylbutanoic acid61.4[4]
4L-Leucine2-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)-4-methylpentanoic acid67.4[4]
5L-Isoleucine2-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)-3-methylpentanoic acid72.5[4]
6L-Phenylalanine2-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)-3-phenylpropanoic acid64.1[4]
7AnilineN-phenyl-4,6-dimethoxy-1,3,5-triazin-2-amine92
8Morpholine4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine95
9Thiophenol2-(phenylthio)-4,6-dimethoxy-1,3,5-triazine85
10Phenol2-phenoxy-4,6-dimethoxy-1,3,5-triazine88

Solid-Phase Combinatorial Synthesis

Solid-phase synthesis is a powerful technique for the automated and high-throughput generation of large combinatorial libraries. The triazine scaffold can be effectively utilized in solid-phase synthesis, where it can be attached to a solid support and subsequently functionalized.

General Workflow for Solid-Phase Synthesis of a Trisubstituted Triazine Library

G Resin Resin-NH2 Step1 1. Couple with 2,4-dichloro-6-R1-triazine Resin->Step1 Intermediate1 Resin-N(H)-Triazine(Cl)(R1) Step1->Intermediate1 Step2 2. Substitute Cl with Amine (R2-NH2) Intermediate1->Step2 Intermediate2 Resin-N(H)-Triazine(NHR2)(R1) Step2->Intermediate2 Step3 3. Cleave from resin Intermediate2->Step3 Product H2N-Triazine(NHR2)(R1) Step3->Product

Caption: A typical workflow for the solid-phase synthesis of a trisubstituted triazine library.

Experimental Protocol: Solid-Phase Synthesis of a 2,4,6-Trisubstituted Triazine Library

This protocol is adapted from established methods for the solid-phase synthesis of triazine derivatives. It utilizes a resin-bound amine as the starting point for library construction.

Materials:

  • Amine-functionalized solid support (e.g., Rink Amide resin)

  • Cyanuric chloride

  • A diverse set of primary and secondary amines (Building Block 1)

  • A diverse set of nucleophiles (amines, thiols, etc. - Building Block 2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine

Procedure:

Step 1: Loading of the First Building Block

  • Swell the Rink Amide resin in DMF.

  • Dissolve cyanuric chloride (10 eq) in anhydrous THF and add it to the swollen resin.

  • Add DIPEA (20 eq) and shake the mixture at room temperature for 2 hours.

  • Wash the resin thoroughly with THF, DCM, and DMF.

  • To the resin, add a solution of the first amine (Building Block 1, 5 eq) and DIPEA (10 eq) in DMF.

  • Shake the reaction mixture at 50°C for 12 hours.

  • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Step 2: Introduction of the Second Building Block

  • Swell the resin from Step 1 in DMF.

  • Add a solution of the second nucleophile (Building Block 2, 5 eq) and DIPEA (10 eq) in DMF.

  • Shake the reaction mixture at 80°C for 16 hours.

  • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

Step 3: Cleavage from the Resin

  • Treat the resin with a cleavage cocktail of TFA/DCM (e.g., 95:5 v/v) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen to yield the crude trisubstituted triazine product.

  • Purify the product by preparative HPLC.

Applications in Drug Discovery

Libraries of 1,3,5-triazine derivatives have been successfully screened to identify potent inhibitors of various biological targets.

Inhibition of EGFR Signaling Pathway

Many substituted triazine derivatives have demonstrated potent anticancer properties by targeting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] The EGFR signaling cascade, including its downstream effectors PI3K, AKT, and mTOR, is frequently overactive in many cancers, leading to uncontrolled cell growth and proliferation. Triazine-based compounds have been designed to inhibit the EGFR tyrosine kinase, thereby blocking this pro-survival signaling.

References

Application Notes and Protocols: The Role of 2-Amino-4,6-dimethoxy-1,3,5-triazine in Agrochemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxy-1,3,5-triazine is a pivotal chemical intermediate in the agrochemical industry. Its primary application lies in the synthesis of sulfonylurea herbicides, a class of potent and selective weed control agents. This document provides detailed application notes on the significance of this compound, its synthesis, and its role in the production of sulfonylurea herbicides. Furthermore, comprehensive experimental protocols for its synthesis and subsequent conversion to a model sulfonylurea herbicide are presented, along with its physicochemical properties and the mechanism of action of the resulting agrochemicals.

Introduction

The s-triazine scaffold is a cornerstone in the development of various agrochemicals. While many substituted triazines, such as atrazine and simazine, are known for their direct herbicidal activity through the inhibition of photosynthesis at photosystem II (PSII), this compound has carved out a crucial niche as a key building block for a different class of herbicides: the sulfonylureas.[1][2] Sulfonylurea herbicides are renowned for their high efficacy at low application rates and their selective action against a wide spectrum of broadleaf weeds and some grasses.

The utility of this compound stems from its trifunctional nature, possessing an amino group and two methoxy groups on the triazine ring. This structure allows for sequential and controlled chemical modifications, making it an ideal precursor for constructing the complex molecular architectures of sulfonylurea herbicides like ethersulfuron.[3] The synthesis of these herbicides typically involves the reaction of the amino group of the triazine intermediate with a sulfonyl isocyanate derivative of a substituted benzene or other heterocyclic ring.

This document serves as a comprehensive guide for researchers and professionals in agrochemical R&D, providing detailed protocols for the synthesis of this compound and its subsequent utilization in herbicide synthesis.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and available spectroscopic data for this compound and its close analog, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, which can be used for characterization and quality control.

PropertyThis compound2-Amino-4-methoxy-6-methyl-1,3,5-triazine
CAS Number 16370-63-11668-54-8
Molecular Formula C₅H₈N₄O₂C₅H₈N₄O
Molecular Weight 156.14 g/mol 140.14 g/mol
Appearance White crystalline solidOff-white to light yellow powder
Melting Point 217-220 °C258-261 °C
Solubility Insoluble in water; soluble in hot ethanol, acetoneSparingly soluble in hot water, methanol, ethanol, and acetone
¹³C NMR (DMSO-d₆, ppm) Not readily availableδ (ppm): (assignment) - specific data not fully detailed in search results
¹H NMR (DMSO-d₆, ppm) Not readily availableδ (ppm): (assignment) - specific data not fully detailed in search results
Mass Spectrum (GC-MS) Not readily availableMajor fragments (m/z) can be found in spectral databases.[4]
IR Spectrum (KBr, cm⁻¹) Not readily availableCharacteristic peaks for N-H, C=N, and C-O stretching can be observed.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyanuric Chloride

This protocol describes a two-step synthesis of this compound starting from cyanuric chloride. The first step involves the selective amination of cyanuric chloride, followed by the substitution of the remaining chlorine atoms with methoxy groups.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Methanol

  • Sodium hydroxide (solid) or Sodium methoxide

  • Toluene or other suitable organic solvent

  • Acetone

  • Deionized water

  • Ice

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and condenser

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

  • In a well-ventilated fume hood, prepare a solution of cyanuric chloride in a suitable organic solvent (e.g., toluene or acetone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an aqueous solution of ammonia dropwise to the cooled cyanuric chloride solution with vigorous stirring. The molar ratio of ammonia to cyanuric chloride should be approximately 1:1 to favor mono-substitution.

  • Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

  • The resulting white precipitate of 2-amino-4,6-dichloro-1,3,5-triazine is collected by vacuum filtration.

  • Wash the precipitate with cold deionized water to remove any unreacted ammonia and ammonium chloride.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

  • In a separate round-bottom flask, prepare a solution of sodium methoxide in methanol. Alternatively, carefully add solid sodium hydroxide to methanol to generate sodium methoxide in situ. Use at least 2 molar equivalents of sodium methoxide relative to the 2-amino-4,6-dichloro-1,3,5-triazine.

  • Add the dried 2-amino-4,6-dichloro-1,3,5-triazine from Step 1 to the sodium methoxide solution.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Resuspend the resulting solid residue in deionized water to dissolve the sodium chloride byproduct.

  • Collect the solid product, this compound, by vacuum filtration.

  • Wash the product with deionized water and then with a small amount of cold acetone.

  • Dry the final product under vacuum. The expected product is a white crystalline solid.[3]

Protocol 2: Synthesis of a Model Sulfonylurea Herbicide

This protocol outlines the general procedure for synthesizing a sulfonylurea herbicide using this compound as the key intermediate. The example uses a generic substituted benzenesulfonyl isocyanate.

Materials:

  • This compound

  • A substituted benzenesulfonyl isocyanate (e.g., 2-chlorobenzenesulfonyl isocyanate) - Caution: Isocyanates are toxic and moisture-sensitive.

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent.

  • Add one equivalent of a non-nucleophilic base to the solution.

  • In a separate flask, prepare a solution of the substituted benzenesulfonyl isocyanate in the same anhydrous solvent.

  • Slowly add the solution of the sulfonyl isocyanate to the solution of the triazine derivative at room temperature with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_of_Sulfonylurea_Herbicide cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Cyanuric_Chloride Cyanuric Chloride Intermediate_1 2-Amino-4,6-dichloro- 1,3,5-triazine Cyanuric_Chloride->Intermediate_1 Amination Ammonia Ammonia (NH3) Ammonia->Intermediate_1 Methanol Methanol (CH3OH) / Base Intermediate_2 2-Amino-4,6-dimethoxy- 1,3,5-triazine Methanol->Intermediate_2 Substituted_Benzenesulfonyl_Isocyanate Substituted Benzenesulfonyl Isocyanate Final_Product Sulfonylurea Herbicide Substituted_Benzenesulfonyl_Isocyanate->Final_Product Intermediate_1->Intermediate_2 Methoxylation Intermediate_2->Final_Product Coupling Reaction

Caption: Synthetic pathway for a sulfonylurea herbicide.

Sulfonylurea_MoA Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->Inhibition ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase - AHAS) BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAAs Substrates Pyruvate or 2-Ketobutyrate Substrates->ALS Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Plant_Growth Plant Growth and Development Protein_Synthesis->Plant_Growth Inhibition->ALS

Caption: Mechanism of action of sulfonylurea herbicides.

Mechanism of Action of Derived Herbicides

Herbicides synthesized from this compound belong to the sulfonylurea class. Their mode of action is fundamentally different from that of direct triazine herbicides like atrazine.

  • Inhibition of Acetolactate Synthase (ALS): Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

  • Disruption of Branched-Chain Amino Acid Synthesis: ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.

  • Cessation of Cell Division and Plant Growth: The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis. This cessation of protein synthesis stops cell division and, consequently, plant growth, ultimately leading to the death of susceptible plants.

  • Selectivity: The selectivity of sulfonylurea herbicides between crops and weeds is often due to the crop's ability to rapidly metabolize the herbicide into non-phytotoxic compounds, a process that is much slower in susceptible weed species.

Conclusion

This compound is a critical intermediate in modern agrochemical research and development. Its role as a precursor to the highly effective sulfonylurea herbicides underscores its importance. The protocols and data presented in this document provide a valuable resource for scientists and researchers involved in the synthesis and evaluation of new crop protection agents. Understanding the synthesis and chemical properties of this key intermediate is fundamental to the innovation of next-generation herbicides with improved efficacy and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethoxy-1,3,5-triazine and related derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving yield and purity.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incorrect Reaction Temperature The substitution of chlorine atoms on the triazine ring is highly temperature-dependent. For the initial methoxy substitution on cyanuric chloride, maintain a low temperature, typically around 0-5°C, to prevent di- and tri-substitution. Subsequent amination may require different temperature control depending on the amine's reactivity.
Inaccurate Stoichiometry Use a precise molar ratio of reactants. When starting from cyanuric chloride, a strict 1:2 molar ratio of cyanuric chloride to sodium methoxide is crucial for forming the 2-chloro-4,6-dimethoxy-1,3,5-triazine intermediate. An excess of the nucleophile will drive the reaction towards undesired multiple substitutions.
Presence of Water Water can lead to the hydrolysis of the chlorotriazine starting material or intermediates, forming hydroxy-triazine impurities and significantly reducing the yield of the desired product.[1] Ensure all reactants and solvents are anhydrous.
Inefficient Mixing In heterogeneous reaction mixtures, poor mixing can lead to localized areas of high reactant concentration, which can promote the formation of side products.[1] Ensure vigorous and consistent stirring throughout the reaction.
Suboptimal Base for Amination When reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with an amine, a base is required to neutralize the HCl produced. The choice and amount of base (e.g., triethylamine, diisopropylethylamine) can influence the reaction rate and selectivity. An insufficient amount of base can stall the reaction, while an overly strong base might promote side reactions.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Potential Cause Recommended Solution
Di-amino or Tri-amino substituted triazines Reaction temperature during amination was too high or the reaction time was excessively long, leading to substitution of the methoxy groups.Carefully control the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
2,4,6-trimethoxy-1,3,5-triazine During the initial methoxylation of cyanuric chloride, the temperature was not kept sufficiently low, or an excess of sodium methoxide was used.Maintain the reaction temperature strictly between 0-5°C and use the correct stoichiometry of reactants.
Hydroxy-triazine derivatives Presence of moisture in the reactants or solvents.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic materials in a dry atmosphere (e.g., under nitrogen or argon).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most practical and cost-effective method for synthesizing substituted 1,3,5-triazines, including this compound, is the sequential, controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][3] The reactivity of the chlorine atoms decreases with each substitution, allowing for a stepwise introduction of different functional groups.[2][3]

Q2: What are the optimal reaction conditions for maximizing the yield of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a key intermediate?

A2: The optimal conditions for synthesizing the 2-chloro-4,6-dimethoxy-1,3,5-triazine intermediate generally involve reacting cyanuric chloride with two equivalents of a methoxy source at a low temperature. Key parameters include:

  • Temperature: 0-5°C[1]

  • Solvent: Acetone or N,N-dimethylformamide (DMF) are commonly used.[1]

  • Reaction Time: Typically a few hours; it is crucial to monitor the reaction's progress by TLC to determine completion.[1]

Q3: Can microwave-assisted synthesis be used to improve the yield and reduce reaction time?

A3: Yes, microwave-assisted synthesis is a viable method for improving the synthesis of substituted triazines. It can lead to significantly shorter reaction times (e.g., 10-30 minutes) and high yields.[4] This "green chemistry" approach also often involves a reduction in the volume of solvent used and a simpler work-up procedure.[5][6]

Q4: How can I purify the final this compound product?

A4: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent is a common technique. For more challenging purifications, flash column chromatography using silica gel is effective.[4][7] The choice of eluent for chromatography will depend on the polarity of the final product and any impurities present.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (Intermediate)

This protocol is based on the principle of controlled nucleophilic substitution of cyanuric chloride.

  • Preparation: Dissolve sodium bicarbonate (2.2 equivalents) in water and cool the solution to 0°C in an ice bath.

  • Addition of Methanol: Add methanol (10 volumes) to the sodium bicarbonate solution and stir vigorously while maintaining the temperature at 0°C.

  • Addition of Cyanuric Chloride: Slowly add cyanuric chloride (1.0 equivalent) to the stirring solution. It is crucial to maintain the temperature at 0°C to prevent tri-substitution.[1]

  • Reaction: Stir the reaction mixture for 3 hours at 0°C.

  • Monitoring: Monitor the reaction progress by TLC using an ethyl acetate/hexane (6:4) mobile phase.[1]

  • Work-up: Once the reaction is complete, filter the suspension. The collected solid can be washed with cold water.

  • Drying: Dry the product under vacuum to obtain 2-chloro-4,6-dimethoxy-1,3,5-triazine. A patent suggests that by controlling the rate of addition and temperature, a product with high purity can be obtained simply by washing with water, with yields exceeding 90%.[8]

Protocol 2: Synthesis of this compound from 2-chloro-4,6-dimethoxy-1,3,5-triazine (Conventional Heating)

  • Dissolution: Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane.[4]

  • Amine Addition: Add the desired amine (e.g., a solution of ammonia or an amino acid, 1.1 equivalents) to the solution.[4]

  • Base Addition: Add a base such as triethylamine (1.5 equivalents) to scavenge the HCl byproduct.[4]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the amine's reactivity. Monitor the reaction by TLC.

  • Work-up: After completion, the reaction mixture may be neutralized with a dilute acid like 5% citric acid or 1 N HCl.[9]

  • Isolation: The product may precipitate upon neutralization and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[10]

  • Drying and Concentration: Dry the combined organic layers over a drying agent like magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.[4]

Protocol 3: Microwave-Assisted Synthesis of this compound

  • Preparation: In a microwave-safe vial, combine 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 equivalent), the amine (1.2 equivalents), and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in a suitable solvent (e.g., ethanol or DMF).[4]

  • Sealing: Seal the vial securely.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 10-30 minutes).[4]

  • Cooling and Work-up: After cooling, work up the reaction as described in the conventional method (steps 5-8 of Protocol 2).[4]

Quantitative Data Summary

The following tables summarize yields for the synthesis of 2-halo-4,6-dialkoxy-1,3,5-triazines and various (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives.

Table 1: Yield and Purity of 2-halo-4,6-dialkoxy-1,3,5-triazines

Product Yield Purity Reference
2-halo-4,6-dialkoxy-1,3,5-triazines>90%92-97%[8]
2-halo-4,6-dialkoxy-1,3,5-triazines85-90%92-97%[8]

Table 2: Yields of (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

Product Yield Reference
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid60.0%[9]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid66.6%[9]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid61.4%[9]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid64.1%[9]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid67.4%[9]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid72.5%[9]

Visualizations

Synthesis_Workflow Cyanuric_Chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Methoxy_Substitution Methoxy Substitution (2 eq. NaOMe, 0-5°C) Cyanuric_Chloride->Methoxy_Substitution Intermediate 2-Chloro-4,6-dimethoxy-1,3,5-triazine Methoxy_Substitution->Intermediate Amination Amination (Amine, Base, Room Temp. or MW) Intermediate->Amination Final_Product This compound Amination->Final_Product Purification Purification (Recrystallization or Chromatography) Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Temp Incorrect Temperature? Low_Yield->Temp Stoichiometry Inaccurate Stoichiometry? Low_Yield->Stoichiometry Water Presence of Water? Low_Yield->Water Mixing Inefficient Mixing? Low_Yield->Mixing Sol_Temp Control Temperature (0-5°C for Methoxy) Temp->Sol_Temp Sol_Stoichiometry Use Precise Molar Ratios Stoichiometry->Sol_Stoichiometry Sol_Water Use Anhydrous Conditions Water->Sol_Water Sol_Mixing Ensure Vigorous Stirring Mixing->Sol_Mixing

Caption: Troubleshooting logic for addressing low product yield.

References

common side reactions in the synthesis of substituted triazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted triazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted triazines?

A1: The most prevalent side reactions depend on the specific triazine core and the synthetic route employed. For 1,2,4-triazines, the formation of regioisomers is a common issue when using unsymmetrical 1,2-dicarbonyl compounds.[1] In the case of 1,3,5-triazines synthesized from cyanuric chloride, common side reactions include hydrolysis of the starting material or product, and over- or under-substitution of the chlorine atoms.[2][3] Ring-opening of the triazine core can also occur under certain conditions.

Q2: How can I control the regioselectivity in the synthesis of 1,2,4-triazines?

A2: Achieving high regioselectivity is a key challenge when using unsymmetrical 1,2-dicarbonyl compounds. The selectivity of the condensation reaction can be influenced by several factors:

  • Solvent Polarity: The choice of solvent can affect the reactivity of the non-equivalent carbonyl groups.[4] Experimenting with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., toluene) is recommended.

  • Temperature: Varying the reaction temperature can favor the formation of one regioisomer over the other.[4]

  • Reactant Modification: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[1]

Q3: My triazine product is degrading during workup and purification. What could be the cause and how can I prevent it?

A3: Degradation is often due to the hydrolysis of the triazine ring, which is susceptible to both acidic and basic conditions.[1] To minimize hydrolysis:

  • Control pH: Maintain a neutral pH during workup and purification steps. If acidic or basic conditions are necessary, they should be as mild and brief as possible.

  • Use Anhydrous Conditions: Employing anhydrous solvents and reagents will minimize the presence of water, a key reactant in hydrolysis.[1]

  • Temperature Control: Avoid excessive heating during purification, as it can accelerate the rate of hydrolysis.[1]

Q4: I am trying to synthesize a mono- or di-substituted 1,3,5-triazine from cyanuric chloride, but I am getting a mixture of products. How can I improve the selectivity?

A4: The stepwise substitution of chlorine atoms on cyanuric chloride is primarily controlled by temperature. The reactivity of the chlorine atoms decreases with each successive substitution. A general guideline for substitution with amines is as follows:

  • First substitution: 0–5 °C

  • Second substitution: Room temperature to 30–50 °C

  • Third substitution: 70–100 °C or higher[2][5]

Careful control of the reaction temperature is crucial for selective synthesis.[3][6]

Troubleshooting Guides

Issue 1: Formation of Regioisomers in 1,2,4-Triazine Synthesis

Symptoms:

  • A mixture of products is observed by TLC or LC-MS.

  • Difficulty in isolating a pure product through standard purification techniques.

Troubleshooting Workflow:

A Mixture of Products Observed B Unsymmetrical 1,2-Dicarbonyl Used? A->B C Regioisomer Formation Likely B->C Yes D Other Side Reactions (e.g., Hydrolysis) B->D No E Control Reaction Conditions C->E F Modify Reactants C->F G Optimize Purification C->G H Vary Solvent Polarity (e.g., Toluene vs. Ethanol) E->H I Adjust Temperature E->I J Introduce Steric Hindrance F->J K Fractional Crystallization G->K L Preparative HPLC/SFC G->L A Mixture of Substituted Triazines Obtained B Inadequate Temperature Control A->B C Incorrect Stoichiometry A->C D Implement Stepwise Temperature Protocol B->D E Verify Equivalents of Nucleophile C->E F 0-5 °C for Monosubstitution D->F G Room Temp for Disubstitution D->G H >70 °C for Trisubstitution D->H

References

Technical Support Center: Optimizing Nucleophilic Substitution on Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on nucleophilic substitution reactions of triazines.

Frequently Asked Questions (FAQs)

Q1: What makes the triazine ring susceptible to nucleophilic substitution?

A1: The triazine ring's susceptibility to nucleophilic substitution stems from the presence of three electron-withdrawing nitrogen atoms. These atoms reduce the electron density of the carbon atoms in the ring, making them electrophilic and prone to attack by nucleophiles.[1][2] While aromatic, the resonance energy of triazines is considerably lower than that of benzene, further facilitating nucleophilic aromatic substitution (SNAr) compared to typical chlorinated benzenes.[1][3][4]

Q2: How can I achieve selective mono-, di-, or tri-substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)?

A2: Selective substitution is primarily controlled by temperature. The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive substitution. This is because the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, deactivating it towards subsequent attacks.[1] Therefore, a stepwise increase in temperature is necessary for each substitution.[1][5]

Q3: What is the general reactivity order for different nucleophiles with cyanuric chloride?

A3: The reactivity of nucleophiles is a critical factor in planning sequential substitutions. A competitive study has shown the preferential order of incorporation to be alcohols > thiols > amines at 0°C with a base like diisopropylethylamine (DIEA).[1][6][7] For synthesizing mixed substituted s-triazines, it is generally recommended to introduce the oxygen-based nucleophile first.[1][8]

Q4: Why does the reaction become progressively more difficult with each substitution?

A4: The initial substitution on 2,4,6-trichloro-1,3,5-triazine (TCT) is rapid, even at low temperatures, due to the strong electron-withdrawing effect of the three chlorine atoms.[1] After the first substitution, the incoming nucleophile donates electron density to the triazine ring, which reduces the electrophilicity of the remaining carbon-chlorine bonds.[1][6] Consequently, more forcing conditions, such as higher temperatures, are required for the second and third substitutions.[6][9]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Weak Nucleophile Increase reaction temperature, use a stronger base, or extend the reaction time.[1]
Poor Reagent Purity Ensure all starting materials, including the triazine, nucleophile, and solvents, are pure and dry. Impurities can lead to unwanted side reactions.[10]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Product Precipitation Some substituted triazines may have poor solubility and precipitate out of the reaction mixture. Try using a different solvent system or running the reaction at a higher dilution.

Problem 2: Formation of Multiple Products or Side Reactions

Potential Cause Troubleshooting Steps
Over-substitution Carefully control the reaction temperature. For monosubstitution, maintain the temperature at 0-5°C.[1][6] For some highly reactive nucleophiles, temperatures as low as -20°C may be necessary.[1] Add the nucleophile dropwise to avoid localized heating.[1]
Hydrolysis 2,4,6-trichloro-1,3,5-triazine is sensitive to moisture and can hydrolyze to form cyanuric acid, especially at elevated temperatures.[1] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[10]
Ring Opening The electron-deficient triazine ring can be susceptible to ring-opening by strong nucleophiles.[10] If this is suspected, try using a less aggressive nucleophile or lowering the reaction temperature.[10]

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Residual Base/Salts During workup, wash the organic layer thoroughly with water to remove any residual base (e.g., DIEA) and its salts.[2][6]
Similar Polarity of Products If separating mono-, di-, and tri-substituted products is challenging, optimize the temperature control during the reaction to favor the desired product. Column chromatography with a carefully selected solvent gradient is often necessary.
Product Instability Some substituted triazines may be unstable. If decomposition is observed during purification, try to minimize exposure to heat and consider using milder purification techniques.[10]

Quantitative Data Summary

Table 1: Temperature-Dependent Sequential Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine

Substitution Step Typical Temperature Range (°C) Notes
First Substitution 0 - 5Reaction is generally fast. For highly reactive nucleophiles, lower temperatures may be required.[1][9]
Second Substitution Room Temperature (20 - 25) to 60Higher temperature is needed to overcome the deactivation by the first nucleophile.[6][9]
Third Substitution 80 - 100+ (Reflux)Requires significantly more energy to proceed due to the increased electron density of the ring.[5][6][9]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of 2,4,6-Trichloro-1,3,5-triazine

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Cool the solution to 0 °C using an ice-water bath.[2]

  • In a separate flask, dissolve the desired nucleophile (1.0 eq) and a base such as Diisopropylethylamine (DIEA) (1.0 eq) in the same solvent.[2]

  • Add the nucleophile/base solution dropwise to the stirring triazine solution at 0 °C over a period of 15-30 minutes.[1][2]

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[2]

  • Upon completion, dilute the reaction mixture with DCM and wash it several times with water to remove the DIEA salts.[2][6]

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the mono-substituted product.[1][2]

Protocol 2: General Procedure for Disubstitution of a Mono-substituted Dichlorotriazine

  • Dissolve the mono-substituted dichlorotriazine (1.0 eq) from the previous step in a suitable anhydrous solvent (e.g., DCM).[2]

  • Add the second nucleophile (1.0 eq), followed by the addition of a base like DIEA (1.0 eq).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Perform the same workup and isolation procedure as described in Protocol 1 to obtain the pure di-substituted product.[2]

Visual Guides

experimental_workflow cluster_mono Monosubstitution cluster_di Disubstitution TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) Reaction1 Reaction at 0-5 °C TCT->Reaction1 Nuc1 Nucleophile 1 + Base Nuc1->Reaction1 Mono_Product Mono-substituted Dichlorotriazine Reaction1->Mono_Product Reaction2 Reaction at Room Temp. Mono_Product->Reaction2 Nuc2 Nucleophile 2 + Base Nuc2->Reaction2 Di_Product Di-substituted Monochlorotriazine Reaction2->Di_Product

Caption: Sequential nucleophilic substitution workflow.

troubleshooting_logic Start Low Product Yield? Check_Purity Check Reagent Purity Start->Check_Purity Yes Multiple_Products Multiple Products Observed? Start->Multiple_Products No Check_Temp Verify Reaction Temperature Check_Purity->Check_Temp Check_Time Extend Reaction Time Check_Temp->Check_Time Stronger_Conditions Use Stronger Base / Higher Temp Check_Time->Stronger_Conditions Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Yes Hydrolysis Side Product is Cyanuric Acid? Multiple_Products->Hydrolysis No Dropwise_Addition Ensure Dropwise Addition Lower_Temp->Dropwise_Addition Dry_Conditions Use Anhydrous Conditions Hydrolysis->Dry_Conditions Yes

Caption: Troubleshooting logic for common reaction issues.

References

overcoming solubility issues with 2-Amino-4,6-dimethoxy-1,3,5-triazine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-4,6-dimethoxy-1,3,5-triazine in their chemical reactions.

Troubleshooting Guide

Issue: this compound is not dissolving in the reaction solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: this compound is a white crystalline solid with limited solubility in many common organic solvents at room temperature.[1]

    • Recommendation: Consult the qualitative solubility table below. Consider using solvents in which it has been reported to be soluble, especially with heating.

  • Insufficient Temperature: The solubility of this compound is known to increase significantly with temperature.

    • Recommendation: Gently heat the solvent/reagent mixture while stirring. For instance, it is soluble in hot ethanol and acetone.[1] Always monitor for any potential degradation of your starting materials or reagents at elevated temperatures.

  • Reaction Concentration is Too High: Attempting to run the reaction at a very high concentration can exceed the solubility limit of the triazine derivative.

    • Recommendation: Decrease the concentration of the reaction by increasing the volume of the solvent. While this may slow down bimolecular reactions, it is often necessary to achieve a homogeneous solution.

Issue: The reaction is sluggish or incomplete, likely due to poor solubility.

Possible Causes and Solutions:

  • Limited Availability of Dissolved Reactant: Even if partially dissolved, the low concentration of the triazine in solution can lead to a slow reaction rate.

    • Recommendation 1: Employ High-Boiling Point Polar Aprotic Solvents. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are effective at dissolving many polar organic molecules, especially upon heating. A related compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, shows slight solubility in DMSO.[2]

    • Recommendation 2: Utilize Microwave-Assisted Synthesis. Microwave heating can rapidly increase the temperature of the reaction mixture, which can significantly enhance the solubility of reactants and shorten reaction times. This technique has been successfully used for the synthesis of various triazine derivatives.

    • Recommendation 3: Consider a Co-solvent System. The use of a mixture of solvents can sometimes improve solubility more than a single solvent. For reactions involving amino acids, a mixture of 1,4-dioxane and water has been used for a similar triazine compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions involving this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the other reactants and the reaction conditions. However, based on available data, hot ethanol and acetone are good starting points for achieving solubility.[1] For reactions requiring higher temperatures, polar aprotic solvents like DMF and DMSO should be considered, as they are often used for related, poorly soluble triazine derivatives.

Q2: I am performing a nucleophilic aromatic substitution (SNAr) on a related triazine. What conditions are typically used?

A2: While this compound is less reactive than its chloro-substituted counterparts, the general principles for SNAr on triazines can be applied. For the more reactive 2-chloro-4,6-dimethoxy-1,3,5-triazine, reactions with amines are often carried out in solvents like 1,4-dioxane , sometimes with a co-solvent like water.[3] For less reactive nucleophiles or substrates, heating in a solvent like DMF is common. The use of a base, such as triethylamine or potassium carbonate, is also standard practice to neutralize any acid formed during the reaction.

Q3: Can I use sonication to improve the dissolution of this compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble solids. The high-frequency sound waves can help to break up solid aggregates and increase the surface area available for solvation. It is recommended to use a sonic bath and to monitor the temperature, as prolonged sonication can heat the sample.

Q4: Are there any alternative strategies if solubility remains a major issue?

A4: If optimizing the solvent and temperature is insufficient, you might consider derivatizing the 2-amino group to a more soluble protecting group, performing the desired reaction, and then deprotecting. However, this adds extra steps to your synthesis. Another approach could be to investigate phase-transfer catalysis, which can be effective for reactions in heterogeneous systems.

Data Presentation

Table 1: Qualitative Solubility of this compound and a Related Analog

CompoundSolventTemperatureSolubilityReference
This compoundWaterAmbientInsoluble[1]
EthanolHotSoluble[1]
AcetoneHotSoluble[1]
2-Amino-4-methoxy-6-methyl-1,3,5-triazineChloroformNot SpecifiedSlightly Soluble[2]
DMSONot SpecifiedSlightly Soluble[2]

Experimental Protocols

Protocol 1: General Procedure for a Reaction in a High-Boiling Point Solvent (e.g., DMF)

This protocol is adapted from procedures used for similar, less reactive triazine derivatives and is suitable for nucleophilic substitution reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired nucleophile (1.1 - 1.5 eq).

  • Solvent Addition: Add a sufficient volume of dry DMF to fully suspend the reagents. Aim for a concentration that allows for effective stirring.

  • Base Addition: If the reaction generates an acidic byproduct (e.g., HCl from a hydrochloride salt of a nucleophile), add an appropriate base (e.g., K₂CO₃, 2.0 eq).

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This method is designed to accelerate reactions with poorly soluble starting materials.

  • Vessel Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the nucleophile (1.1 - 1.5 eq), and a suitable high-boiling point solvent (e.g., DMF, 1,4-dioxane).

  • Base (if needed): Add the required base (e.g., DIPEA, K₂CO₃).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Caution: Always follow the safety guidelines for the specific microwave reactor being used.

  • Cooling and Work-up: After the irradiation is complete, allow the vessel to cool to room temperature. The work-up procedure is typically similar to the conventional heating method (Protocol 1, steps 6-8).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification start Start reagents Combine Triazine & Nucleophile start->reagents solvent Add Solvent (e.g., DMF) reagents->solvent base Add Base (if needed) solvent->base heating_choice Choose Heating Method base->heating_choice conventional Conventional Heating (80-120°C) heating_choice->conventional Conventional microwave Microwave Irradiation (120-150°C) heating_choice->microwave Microwave monitor Monitor Reaction (TLC/LC-MS) conventional->monitor microwave->monitor cool Cool to RT monitor->cool precipitate Precipitate in Water cool->precipitate filter Filter Solid precipitate->filter purify Purify (Recrystallization/Chromatography) filter->purify end Final Product purify->end

Caption: Workflow for overcoming solubility issues in reactions.

logical_relationship cluster_problem Core Problem cluster_consequences Consequences cluster_solutions Troubleshooting Solutions problem Poor Solubility of This compound consequence1 Incomplete Dissolution problem->consequence1 consequence2 Slow/Incomplete Reaction problem->consequence2 solution1 Increase Temperature consequence1->solution1 solution2 Select Appropriate Solvent (e.g., hot ethanol, DMF, DMSO) consequence1->solution2 solution4 Decrease Concentration consequence1->solution4 consequence2->solution1 consequence2->solution2 solution3 Use Microwave Synthesis consequence2->solution3

References

stability of 2-Amino-4,6-dimethoxy-1,3,5-triazine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2-Amino-4,6-dimethoxy-1,3,5-triazine is limited in publicly available literature. The following information is based on the general stability of triazine compounds and should be used as a guide for researchers. It is highly recommended to perform specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

While specific data is unavailable, triazine rings can be susceptible to hydrolysis under acidic or alkaline conditions. The rate of hydrolysis is influenced by the substituents on the triazine ring. For many triazine herbicides, hydrolysis is a significant degradation pathway. It is anticipated that this compound would exhibit greater stability at neutral pH compared to acidic or basic conditions.

Q2: How does temperature affect the stability of this compound?

Thermal degradation of triazine compounds is a multi-stage process that can involve dealkylation, deamination, and the formation of condensed structures. The thermal stability of a specific triazine derivative depends on its substituents. Generally, elevated temperatures will accelerate degradation. For some triazines, decomposition has been observed to start at temperatures above their melting point, while for others, it can occur at lower temperatures over extended periods.

Q3: Is this compound stable in common organic solvents?

The stability in organic solvents will depend on the nature of the solvent and the presence of any reactive impurities. Generally, aprotic solvents are less likely to cause degradation compared to protic solvents, especially at elevated temperatures. It is crucial to use high-purity, dry solvents for preparing stock solutions and during experimental procedures to minimize solvent-mediated degradation.

Q4: Is this compound susceptible to enzymatic degradation?

Yes, various microorganisms have been shown to degrade triazine herbicides through enzymatic pathways.[1][2] The degradation can involve hydrolysis of the substituents on the triazine ring.[1][2] For instance, enzymes like atrazine chlorohydrolase can catalyze the dechlorination of atrazine.[1] While specific enzymes that act on this compound have not been identified, it is plausible that it could be a substrate for certain microbial enzymes, particularly those found in soil and aquatic environments.

Q5: What is the photostability of this compound?

Many triazine compounds are known to undergo photodegradation upon exposure to UV light.[3][4][5] The degradation process can involve oxidation, dealkylation, and dechlorination for chloro-substituted triazines.[3] It is advisable to protect solutions of this compound from light, especially during long-term storage and experimentation, to prevent photochemical degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Store the compound in a cool, dark, and dry place. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis Degradation of the compound in the analytical mobile phase or during sample preparation.Ensure the mobile phase pH is within the stable range for the compound. Analyze samples immediately after preparation. Perform forced degradation studies to identify potential degradation products.
Low recovery from biological matrices Enzymatic degradation during sample processing.Use enzyme inhibitors during extraction, if compatible with your assay. Keep samples on ice and process them quickly.
Precipitation of the compound in aqueous solutions Poor aqueous solubility.Use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

Illustrative Stability Data (Hypothetical Examples)

Table 1: Illustrative pH Stability of this compound in Aqueous Buffers at 25°C

pHIncubation Time (days)% Remaining Compound
3.0785.2
5.0795.8
7.0799.1
9.0792.4
11.0778.5

Table 2: Illustrative Thermal Stability of this compound (Solid State)

Temperature (°C)Incubation Time (days)% Remaining Compound
403098.5
603092.1
803075.3

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at an appropriate wavelength)

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • For acid hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • For base hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Prepare a control sample by adding the same volume of the stock solution to HPLC grade water.

  • Incubate all samples at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each sample.

  • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with an equivalent amount of 0.1 M HCl.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of the remaining parent compound.

Protocol 2: Thermal Degradation Study (Solid State)

Objective: To assess the stability of solid this compound at elevated temperatures.

Materials:

  • This compound (solid)

  • Temperature-controlled oven

  • Analytical balance

  • HPLC system

Procedure:

  • Accurately weigh a known amount of the solid compound into several vials.

  • Place the vials in a temperature-controlled oven at different temperatures (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 1, 7, 14, 30 days), remove one vial from each temperature.

  • Allow the vial to cool to room temperature.

  • Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., methanol) to prepare a stock solution.

  • Dilute the stock solution with the mobile phase for HPLC analysis.

  • Analyze the sample by HPLC and compare the peak area to that of a standard solution prepared from the compound stored at a reference condition (e.g., 4°C, protected from light) to determine the percentage of degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Compound 2-Amino-4,6-dimethoxy- 1,3,5-triazine Stress_Conditions Stress Conditions (pH, Temp, Light) Compound->Stress_Conditions Expose Time_Points Sampling at Time Points Stress_Conditions->Time_Points HPLC HPLC Analysis Time_Points->HPLC Quantification Quantification of Parent Compound HPLC->Quantification Degradation_Profile Degradation Profile & Pathway ID Quantification->Degradation_Profile

Caption: General experimental workflow for stability testing.

Hypothetical_Degradation_Pathway A 2-Amino-4,6-dimethoxy- 1,3,5-triazine B 2-Amino-4-hydroxy-6-methoxy- 1,3,5-triazine A->B Hydrolysis of -OCH3 group C 2-Amino-4,6-dihydroxy- 1,3,5-triazine (Ammeline) B->C Hydrolysis of -OCH3 group D Cyanuric Acid C->D Deamination

Caption: Hypothetical hydrolysis pathway of a dimethoxy-triazine.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC analysis of triazine derivatives. This resource provides in-depth guidance, troubleshooting strategies, and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and achieve optimal chromatographic performance.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in the HPLC analysis of basic compounds like triazine derivatives, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Question: What are the primary causes of peak tailing when analyzing triazine derivatives?

Peak tailing for triazine compounds is predominantly caused by secondary interactions between the basic analyte molecules and the acidic residual silanol groups on the silica-based stationary phase.[1][2][3][4] Triazine derivatives, being basic in nature, can interact strongly with these active sites, leading to a portion of the analyte molecules being retained longer than the main peak, resulting in a tail.

Other significant factors that can contribute to or exacerbate peak tailing include:

  • Inappropriate Mobile Phase pH: A mobile phase pH that is too high can lead to the deprotonation of silanol groups, increasing their interaction with the protonated basic triazine molecules.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and increased peak tailing.[6] This can manifest as a void at the column inlet or channels in the packing bed.[5]

  • Extra-Column Band Broadening: Issues with the HPLC system itself, such as long or wide-diameter tubing, can contribute to peak broadening and tailing.[2][6]

Question: How can I systematically troubleshoot peak tailing for my triazine analysis?

A logical approach to troubleshooting is crucial for efficiently resolving peak tailing. The following workflow outlines the recommended steps:

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Resolution start Peak Tailing Observed in Triazine Analysis check_neutral Inject a Neutral Compound start->check_neutral physical_problem Physical Problem (e.g., void, tubing) check_neutral->physical_problem Neutral compound tails chemical_problem Chemical Problem (Secondary Interactions) check_neutral->chemical_problem Neutral compound does NOT tail inspect_system Inspect System: - Check for voids - Minimize tubing length/ID physical_problem->inspect_system optimize_mobile_phase Optimize Mobile Phase: - Lower pH (2.5-3.5) - Add competing base chemical_problem->optimize_mobile_phase end Symmetrical Peak Shape Achieved inspect_system->end evaluate_column Evaluate Column: - Use end-capped C18 - Try alternative chemistry optimize_mobile_phase->evaluate_column If tailing persists evaluate_column->end

Troubleshooting workflow for peak tailing in triazine analysis.

Frequently Asked Questions (FAQs)

Q1: How does mobile phase pH specifically affect the peak shape of triazine derivatives?

The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like triazines.[1][7]

  • At low pH (2.5 - 3.5): The acidic silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated triazine molecules.[1][3] This significantly reduces peak tailing and leads to more symmetrical peaks.

  • At mid-range pH: A mixture of ionized and unionized silanol groups can exist, leading to multiple retention mechanisms and causing peak distortion or splitting.[1]

  • At high pH: While it can be used to suppress the ionization of basic compounds, it can also cause the silica-based stationary phase to dissolve if the column is not specifically designed for high pH environments.[1]

The following diagram illustrates the interaction at different pH levels:

pH_Effect_on_Interactions cluster_low_ph Low pH (e.g., 3.0) cluster_high_ph Mid-to-High pH (e.g., > 4) triazine_low Protonated Triazine (R-NH+) silanol_low Protonated Silanol (Si-OH) triazine_low->silanol_low Minimal Interaction (Repulsion) triazine_high Protonated Triazine (R-NH+) silanol_high Ionized Silanol (Si-O-) triazine_high->silanol_high Strong Ionic Interaction (Causes Tailing)

Effect of mobile phase pH on triazine-silanol interactions.
Q2: What type of HPLC column is recommended for analyzing triazine derivatives?

While reversed-phase C18 columns are commonly used, minimizing peak tailing for basic triazines requires careful column selection.[1]

  • High-Purity, End-Capped C18 Columns: These are highly recommended as they have a lower concentration of residual silanol groups, leading to more symmetrical peaks.[1][2][5] End-capping involves chemically bonding a small molecule to the unreacted silanol groups to make them inert.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and can improve peak shape for basic compounds.[1][2]

  • Alternative Stationary Phases: If peak tailing persists, consider columns with different selectivities, such as phenyl-hexyl or cyano phases.[1]

Q3: Can sample preparation and injection conditions affect peak tailing?

Yes, sample preparation and injection conditions can significantly impact peak shape.

  • Sample Overload: Injecting too high a concentration or volume of the sample can lead to peak fronting or tailing.[1][6] If you suspect this is the issue, try diluting your sample or reducing the injection volume.

  • Sample Solvent: The solvent in which your sample is dissolved should ideally be weaker than or match the mobile phase.[6] Injecting a sample in a much stronger solvent can cause peak distortion.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to troubleshooting peak tailing.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Triazine Compound

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape
7.02.35Severe Tailing
5.01.80Moderate Tailing
3.01.33Minor Tailing
2.51.10Symmetrical

Data is illustrative and based on typical observations for basic compounds.[4]

Table 2: Common Mobile Phase Additives to Reduce Peak Tailing

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid0.1% (v/v)Lowers mobile phase pH to protonate silanols.[1]MS-compatible.
Acetic Acid0.1% (v/v)Lowers mobile phase pH.MS-compatible.
Triethylamine (TEA)0.1 - 0.5% (v/v)Acts as a competing base to mask active silanol sites.[1]Not MS-compatible; can suppress ionization. Use with caution.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Mobile Phase

Objective: To prepare a mobile phase with a pH of 3.0 to minimize peak tailing of triazine derivatives.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid (or other suitable acid)

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Portion: Measure the required volume of HPLC-grade water for your mobile phase into a clean reservoir.

  • Adjust the pH: While stirring, carefully add formic acid dropwise to the aqueous portion until the pH meter reads 3.0.

  • Add the Organic Modifier: Add the required volume of ACN or MeOH to the pH-adjusted aqueous solution.

  • Degas the Mobile Phase: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases.

  • Equilibrate the System: Purge the HPLC system with the newly prepared mobile phase and allow the column to equilibrate for at least 20-30 minutes, or until a stable baseline is achieved.[1]

Protocol 2: Implementing a Gradient Elution to Improve Separation

Objective: To improve the separation and peak shape of a mixture of triazine derivatives with varying polarities.

Materials:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC system with a gradient pump

  • C18 column

Procedure:

  • Prepare Mobile Phases: Prepare Mobile Phase A and Mobile Phase B as described in Protocol 1.

  • Set up the Gradient Program: Program the HPLC system with a gradient profile suitable for your sample. A typical starting gradient could be:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Equilibrate the Column: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 minutes or until the baseline is stable.

  • Inject the Sample and Run the Gradient: Inject your triazine mixture and start the gradient run.

  • Evaluate the Chromatogram: Assess the separation and peak shapes. Adjust the gradient slope, initial and final conditions, and run time as needed to optimize the separation.[1]

References

Validation & Comparative

A Comparative Guide to 2-Amino-4,6-dimethoxy-1,3,5-triazine and Other Triazine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical properties, biological activities, and experimental protocols of key triazine derivatives, providing a valuable resource for researchers and scientists in the field of drug discovery and development.

The 1,3,5-triazine scaffold is a versatile and privileged structure in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive comparison of 2-Amino-4,6-dimethoxy-1,3,5-triazine with other notable triazine derivatives, focusing on their performance in various biological assays, supported by experimental data and detailed methodologies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these compounds is crucial for their application and development. Below is a comparison of key properties of this compound and the widely used herbicide, Atrazine.

PropertyThis compoundAtrazine
CAS Number 16370-63-11912-24-9
Molecular Formula C₅H₈N₄O₂C₈H₁₄ClN₅
Molecular Weight 156.15 g/mol 215.68 g/mol
Appearance White crystalline solidOff-white crystalline compound
Solubility Soluble in hot ethanol and acetone, insoluble in water.[1]Sparingly soluble in water.
Primary Use Intermediate for sulfonylurea herbicides.[1]Herbicide for broadleaf weeds.[2]

Comparative Biological Activities

Triazine derivatives have been extensively studied for a variety of biological activities. This section provides a comparative overview of their performance in herbicidal, anticancer, antiviral, and anti-inflammatory applications, with quantitative data presented for clear comparison.

Herbicidal Activity

While this compound is primarily an intermediate in the synthesis of sulfonylurea herbicides, other triazine derivatives are potent herbicides themselves. They typically function by inhibiting photosynthesis at photosystem II.[3][4][5][6]

CompoundTarget/Mode of ActionIC50/EC50/LD50Reference
Atrazine Photosystem II inhibitorOral LD50 (rat): 3090 mg/kg[2]
Simazine Photosystem II inhibitorRequires ≥5.1 kg ha⁻¹ to injure doveweed 50%[7]
Prometryn Photosystem II inhibitorAcute oral LD50 (rat): 3150-3750 mg/kg[8]
Anticancer Activity

Numerous 1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents, with several compounds targeting key signaling pathways involved in tumor growth and proliferation.[9][10]

Compound/DerivativeCancer Cell LineIC50/GI50Reference
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMelanoma (MALME-3M)GI50 = 3.3 x 10⁻⁸ M[11]
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolHeLa, HepG2IC50 = 2.21 µM, 12.21 µM[9][10]
Hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalconeHCT116, MCF-7GI50 = 0.026 µM, 0.080 µM[10]
Mono- and bis(dimethylpyrazolyl)-s-triazine derivativesHCT116IC50 = 500 ± 80 nM[12]
2,4-diamino-1,3,5-triazine and 2-iminocoumarin hybridPancreatic cancer (DAN-G)IC50 = 2.14 µM[10]
Antiviral Activity

Certain triazine derivatives have shown promising antiviral activity, particularly against herpes simplex virus.

Compound/DerivativeVirusEC50/IC50/SIReference
C3-symmetrical trialkoxy-TAZ derivative 4bbbHerpes Simplex Virus Type 1 (HSV-1)SI (IC50/EC50) = 256.6[13]
2-(dichloromethyl)pyrazolo[1,5-a][14][15][16]triazinesHuman cytomegalovirus (AD169)SI up to 10[17]
Pyrrolo[2,1-f][2][13][14]triazine derivativeInfluenza A (H1N1)IC50 = 4 µg/mL, SI = 188[1]
Anti-inflammatory Activity

Derivatives of 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazines have been investigated for their anti-inflammatory properties, demonstrating inhibition of reactive oxygen species (ROS) production and polymorphonuclear cell (PMN) adhesion.[18]

Compound/DerivativeAssayEffectReference
2-aryl-4,6-dimethoxy-1,3,5-triazinesInhibition of superoxide anion production by PMNsDose-dependent inhibition[18]
2-aryl-4,6-dimethoxy-1,3,5-triazinesInhibition of PMN adhesion to HUVECDose-dependent inhibition (10⁻⁹ to 10⁻⁴ M)[18]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the synthesis of key triazine derivatives and protocols for evaluating their biological activities.

Synthesis Protocols

Synthesis of this compound Derivatives:

A general procedure involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate amine. For example, to synthesize (4,6-Dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives, a solution of 2-chloro-4,6-dimethoxy triazine and triethylamine in dioxane is stirred until a white suspension forms. A solution of the desired α-amino acid and triethylamine in a dioxane:water mixture is then added, and the reaction is stirred overnight before neutralization to yield the final product.[19]

Synthesis of Atrazine:

Atrazine is synthesized from cyanuric chloride, which is treated sequentially with ethylamine and isopropylamine.[2] A common industrial process involves reacting cyanuric chloride with isopropylamine under basic conditions, followed by reaction with monoethylamine and dilute caustic.[14]

Synthesis of Simazine:

Simazine can be prepared by reacting cyanuric chloride with a concentrated aqueous solution of ethylamine. The reaction is highly exothermic and is typically carried out at temperatures below 10°C.

Biological Activity Assays

Herbicidal Activity Assay (Whole-Plant Bioassay):

  • Seed Germination and Seedling Growth: Seeds of a target weed species are collected and surface-sterilized. They are then placed in petri dishes containing a growth medium (e.g., agar with nutrients) supplemented with a range of herbicide concentrations.

  • Treatment Application: For post-emergence assays, seedlings are grown to a specific stage (e.g., two to three leaves) in pots containing a standard potting mix. The herbicide is then applied using a precision bench sprayer.

  • Assessment: After a set incubation period (typically 3-4 weeks), the number of surviving plants is counted, and the visual estimated biomass is recorded. The data is then analyzed to determine the herbicide's efficacy.

Antiviral Activity Assay (Cell-Based Assay):

  • Cell Culture and Infection: Host cells appropriate for the target virus (e.g., Vero cells for herpes simplex virus) are seeded in multi-well plates. The cells are then infected with the virus in the presence of varying concentrations of the test compound.

  • Incubation: The plates are incubated to allow for viral replication.

  • Quantification of Viral Activity: The extent of viral replication is quantified using methods such as plaque reduction assays, quantitative PCR to measure viral nucleic acid, or reporter gene assays where the virus expresses a reporter protein. The 50% effective concentration (EC50) is then calculated.

Anti-inflammatory Activity Assay (Inhibition of ROS Production):

  • Cell Isolation: Human polymorphonuclear cells (PMNs) are isolated from whole blood.

  • Chemiluminescence Assay: The PMNs are treated with the test compounds at various concentrations and then stimulated with an agent like N-formylmethionyl-leucyl-phenylalanine (FMLP). The production of reactive oxygen species (ROS) is measured by detecting the chemiluminescence generated in the presence of luminol.

  • Data Analysis: The inhibition of ROS production is calculated relative to a control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical for rational drug design and development.

Herbicidal Mode of Action (Photosystem II Inhibition):

Triazine herbicides like atrazine and simazine act by inhibiting photosynthesis. They bind to the D1 protein in photosystem II of the plant's chloroplasts, blocking the electron transport chain. This leads to a buildup of reactive oxygen species, causing oxidative damage and ultimately plant death.

G cluster_0 Photosystem II (PSII) cluster_1 Downstream Effects Light Light P680 P680 Light->P680 Excites Pheophytin Pheophytin P680->Pheophytin Electron Transfer Plastoquinone (QA) Plastoquinone (QA) Pheophytin->Plastoquinone (QA) Electron Transfer Plastoquinone (QB) Plastoquinone (QB) Plastoquinone (QA)->Plastoquinone (QB) Electron Transfer Cytochrome_b6f Cytochrome b6f complex Plastoquinone (QB)->Cytochrome_b6f Blocked Electron Flow Triazine_Herbicide Triazine_Herbicide Triazine_Herbicide->Plastoquinone (QB) Binds to D1 protein, blocks electron binding Blocked Electron Flow Blocked Electron Flow ROS_Production Reactive Oxygen Species (ROS) Production Blocked Electron Flow->ROS_Production Leads to Cell_Death Oxidative Damage & Cell Death ROS_Production->Cell_Death Causes

Caption: Mechanism of action of triazine herbicides, inhibiting electron transport in Photosystem II.

Anticancer Mechanism of Action (EGFR/PI3K/AKT/mTOR Pathway Inhibition):

Many s-triazine derivatives with anticancer activity target key signaling pathways that are often dysregulated in cancer, such as the EGFR/PI3K/AKT/mTOR pathway. By inhibiting components of this pathway, these compounds can suppress cancer cell proliferation, survival, and growth.

G EGF Epidermal Growth Factor (EGF) EGFR Epidermal Growth Factor Receptor (EGFR) EGF->EGFR PI3K Phosphoinositide 3-kinase (PI3K) EGFR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Triazine_Inhibitor Triazine_Inhibitor Triazine_Inhibitor->EGFR Inhibits Triazine_Inhibitor->PI3K Inhibits Triazine_Inhibitor->mTOR Inhibits

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by anticancer triazine derivatives.

This comparative guide highlights the significant potential of this compound as a versatile building block and showcases the diverse therapeutic and agricultural applications of the broader triazine family. The provided data and protocols offer a valuable starting point for researchers and professionals engaged in the development of novel triazine-based compounds.

References

Spectroscopic Comparison of 2-Amino-4,6-dimethoxy-1,3,5-triazine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 2-Amino-4,6-dimethoxy-1,3,5-triazine with its fundamental precursors: cyanuric chloride, guanidine, and methanol. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis supported by experimental data to facilitate the identification and characterization of these molecules.

Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step process involving the nucleophilic substitution of chlorine atoms on the cyanuric chloride ring. Initially, one chlorine atom is substituted by an amino group from a nitrogen-containing precursor like guanidine, followed by the substitution of the remaining two chlorine atoms by methoxy groups from methanol.

Synthetic_Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate 2-Amino-4,6-dichloro-1,3,5-triazine Cyanuric_Chloride->Intermediate + Guanidine Guanidine Guanidine Methanol Methanol Final_Product This compound Intermediate->Final_Product + Methanol

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the final characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound DMSO-d63.82Singlet-OCH3
6.85Broad Singlet-NH2
Guanidine D2O4.79SingletSolvent (H2O/HDO)
Methanol CDCl33.49Singlet-CH3
1.63Singlet-OH
Cyanuric Chloride -No protons--

Table 2: 13C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound DMSO-d654.5-OCH3
167.0C-NH2 (Triazine ring)
172.5C-OCH3 (Triazine ring)
Guanidine D2O160.7C=N
Methanol CDCl349.9-CH3
Cyanuric Chloride CDCl3171.1C-Cl (Triazine ring)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm-1)

CompoundN-H StretchC=N StretchC-O StretchC-Cl StretchO-H Stretch
This compound 3450, 330016401240--
Guanidine 3400-31001650---
Methanol --1030-3330 (broad)
Cyanuric Chloride -1550, 1525-850-
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M+)Key Fragment Ions
This compound 156141, 125, 114, 85, 68
Guanidine 5943, 42
Methanol 3231, 29, 15
Cyanuric Chloride 183, 185, 187148, 113, 86

Experimental Protocols

Standardized protocols for acquiring the spectroscopic data are outlined below. Instrument parameters may require optimization based on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a 300 MHz or higher field NMR spectrometer. For 1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

    • Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

  • Data Acquisition: Obtain the FTIR spectrum of the sample, typically in the range of 4000-400 cm-1.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed.

  • Ionization: The sample is ionized, typically using electron impact (EI) for GC-MS, which causes fragmentation of the molecule. ESI is a softer ionization technique that often leaves the molecular ion intact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of the target compound and its precursors.

Spectroscopic_Workflow cluster_precursors Precursor Analysis cluster_synthesis Synthesis Monitoring cluster_product Product Characterization Cyanuric_Chloride_Spectra Spectra of Cyanuric Chloride Reaction_Mixture_Analysis TLC / LC-MS Analysis Cyanuric_Chloride_Spectra->Reaction_Mixture_Analysis Guanidine_Spectra Spectra of Guanidine Guanidine_Spectra->Reaction_Mixture_Analysis Methanol_Spectra Spectra of Methanol Methanol_Spectra->Reaction_Mixture_Analysis NMR_Analysis 1H & 13C NMR Reaction_Mixture_Analysis->NMR_Analysis IR_Analysis FTIR Spectroscopy Reaction_Mixture_Analysis->IR_Analysis MS_Analysis Mass Spectrometry Reaction_Mixture_Analysis->MS_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for spectroscopic analysis from precursors to final product.

A Comparative Guide to Purity Assessment of Synthesized 2-Amino-4,6-dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Amino-4,6-dimethoxy-1,3,5-triazine. To offer a practical benchmark, this guide includes a comparison with the structurally related compound, 2-Chloro-4,6-dimethoxy-1,3,5-triazine. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the nature of the impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of this compound and its chloro-analogue.

Analytical Method Compound Purity (%) Linearity (R²) (Expected) LOD (Expected) LOQ (Expected) Recovery (%) (Expected) RSD (%) (Expected)
HPLC-UV This compound≥ 98> 0.990.01 - 0.1 µg/L0.05 - 0.5 µg/L95 - 105< 5
HPLC-UV 2-Chloro-4,6-dimethoxy-1,3,5-triazine≥ 99> 0.990.01 - 0.1 µg/L0.05 - 0.5 µg/L95 - 105< 5
GC-MS This compound≥ 98> 0.990.01 - 0.5 µg/L0.05 - 1.0 µg/L90 - 110< 10
GC-MS 2-Chloro-4,6-dimethoxy-1,3,5-triazine97> 0.990.01 - 0.5 µg/L0.05 - 1.0 µg/L90 - 110< 10
qNMR This compound≥ 98> 0.999Analyte DependentAnalyte DependentNot Applicable< 1

Experimental Protocols

Detailed methodologies are essential for accurate and reproducible purity assessment. The following are representative protocols for HPLC, GC-MS, and qNMR analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from methods used for the analysis of the closely related 2-Chloro-4,6-dimethoxy-1,3,5-triazine and is suitable for the purity determination of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol, based on methods for other triazine derivatives, can be adapted for the purity analysis of this compound, particularly for identifying volatile impurities.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer.

    • Data acquisition and processing software.

  • Chromatographic and Spectrometric Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Ion Trap or Quadrupole analyzer.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Data Acquisition: Full scan mode to identify impurities and Selected Ion Monitoring (SIM) for enhanced sensitivity if target impurities are known.

  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample solution into the GC-MS system.

    • Purity is determined by the area percentage of the main peak. The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity. Impurity peaks can be identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a reference standard of the analyte itself.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.

  • NMR Measurement Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships for the purity assessment of this compound.

cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment Synthesis Synthesis of 2-Amino-4,6- dimethoxy-1,3,5-triazine Crude Crude Product Synthesis->Crude Purification Purification (e.g., Recrystallization, Chromatography) Purified Purified Product Purification->Purified Crude->Purification HPLC HPLC-UV Analysis Purified->HPLC GCMS GC-MS Analysis Purified->GCMS qNMR qNMR Analysis Purified->qNMR Data Data Analysis & Purity Calculation HPLC->Data GCMS->Data qNMR->Data Report Final Purity Report Data->Report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Purity Purity Assessment Techniques HPLC HPLC-UV Purity->HPLC GCMS GC-MS Purity->GCMS qNMR qNMR Purity->qNMR HPLC_adv Advantages: - Robust & Widely Available - Good for non-volatile impurities HPLC->HPLC_adv GCMS_adv Advantages: - High sensitivity - Identifies volatile impurities GCMS->GCMS_adv qNMR_adv Advantages: - Primary analytical method - High accuracy & precision - No specific reference standard needed qNMR->qNMR_adv

Caption: Logical relationship of analytical techniques for purity assessment.

References

performance of different analytical columns for triazine separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of triazine herbicides, the selection of an appropriate analytical column is paramount for achieving accurate and reliable separation. This guide provides an objective comparison of the performance of various High-Performance Liquid Chromatography (HPLC) columns for triazine separation, supported by experimental data.

Performance Comparison of Analytical Columns

The separation of triazine compounds is influenced by the stationary phase chemistry of the analytical column. This section compares the performance of four common types of columns: traditional C18, core-shell C18, phenyl, and porous graphitic carbon (PGC). The data presented below is a compilation from various studies, and while direct comparison is valuable, it is important to note that experimental conditions may vary between studies.

Column TypeStationary PhaseTriazine AnalyteRetention Time (min)Key Performance ObservationsReference
Core-Shell C18 Accucore™ C18 (2.6 µm)Simazine1.93Achieved fast separation of a mixture of triazines in under 3 minutes with good baseline resolution and low backpressure.[1][1]
Atrazine2.11[1]
Prometon2.25[1]
Ametryn2.36[1]
Propazine2.45[1]
Prometryn2.65[1]
Terbutryn2.89[1]
Porous Graphitic Carbon (PGC) Hypercarb™ (3 µm)Desisopropylatrazine0.85Excellent resolution of 11 triazine herbicides and degradation products in approximately 2 minutes at an elevated temperature of 160 °C.[2][3][2][3]
Desethylatrazine0.95The PGC column offers unique selectivity, especially for polar and structurally similar compounds.[4][5][2][3]
Hydroxyatrazine1.06[2][3]
Simazine1.25[2][3]
Atrazine1.45[2][3]
Propazine1.58[2][3]
Ametryn1.70[2][3]
Prometryn1.78[2][3]
Terbuthylazine1.88[2][3]
Traditional C18 Ascentis® Express C18 (2.7 µm)Simazine~3.5Efficient separation of 17 triazine pesticides with a longer gradient.
Atrazine~6.0
Propazine~8.5
Prometon~4.5
Ametryn~7.5
Prometryn~9.5
Terbutryn~11.0
Phenyl ZORBAX Eclipse XDB-Phenyl6-chloro-N-ethyl-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine (Atrazine)Not specifiedPhenyl columns provide alternative selectivity to C18, particularly for aromatic compounds, due to π-π interactions.[6][7][8] This can be advantageous for resolving structurally similar triazines.[6][6]
6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine (Simazine)Not specifiedThe retention behavior on phenyl columns is influenced by both hydrophobic and π-π interactions.[6][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are generalized experimental protocols based on the cited studies for the analysis of triazines on different analytical columns.

Core-Shell C18 Column Protocol (Based on Accucore™ C18 analysis)[1]
  • Instrumentation: HPLC system with a UV detector.

  • Column: Accucore™ C18, 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: A 1000 µg/mL stock solution of triazine standards in acetonitrile, diluted to the desired concentration in water.[1]

Porous Graphitic Carbon (PGC) Column Protocol (Based on Hypercarb™ analysis)[2][3]
  • Instrumentation: UHPLC system with a PDA Detector, equipped with a high-temperature column oven.

  • Column: Hypercarb™, 3 µm, 100 x 1 mm.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 25% B to 90% B over 2.2 minutes.

  • Flow Rate: 500 µL/min.

  • Column Temperature: 160 °C.[2][3]

  • Detection: PDA at 238 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Individual stock solutions (1000 mg/L) prepared by dissolving 10 mg of each compound in 10 mL of acetonitrile.[2]

Traditional C18 Column Protocol (Based on Ascentis® Express C18 analysis)[6]
  • Instrumentation: HPLC system with a UV detector.

  • Column: Ascentis® Express C18, 2.7 µm, 10 cm x 3.0 mm.

  • Mobile Phase:

    • A: 20 mM ammonium acetate, pH 6.4

    • B: Acetonitrile

  • Gradient: 20% to 28% B in 11 min; 28% to 65% B in 5 min; hold at 65% B for 4 min.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 46 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 10-25 µg/mL of each triazine in 10:90 water:acetonitrile.

Phenyl Column Protocol (General considerations)
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-based column (e.g., ZORBAX Eclipse XDB-Phenyl).

  • Mobile Phase: Typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol. The choice of organic modifier can influence the π-π interactions and thus the selectivity.[7]

  • Gradient/Isocratic: Method development often involves scouting gradients to optimize the separation.

  • Detection: UV detection at a wavelength appropriate for triazines (e.g., 220-240 nm).

  • Sample Preparation: Samples are typically dissolved in a solvent compatible with the mobile phase.

Mandatory Visualization

The following diagrams illustrate the general workflow for triazine analysis by HPLC and the logical relationship between different analytical column types and their primary separation mechanisms.

G cluster_workflow Experimental Workflow for Triazine Analysis SamplePrep Sample Preparation (Extraction, Dilution) HPLC HPLC System SamplePrep->HPLC Inject Column Analytical Column HPLC->Column Separation Chromatographic Separation Column->Separation Detection Detection (UV/PDA/MS) Separation->Detection Data Data Acquisition & Analysis Detection->Data

A general workflow for the analysis of triazine compounds using HPLC.

G cluster_columns Analytical Column Selection for Triazine Separation Triazines Triazine Analytes C18 C18 Column (Core-Shell or Fully Porous) Triazines->C18 Hydrophobic Interactions Phenyl Phenyl Column Triazines->Phenyl Hydrophobic & π-π Interactions PGC Porous Graphitic Carbon (PGC) Column Triazines->PGC Polar Retention & Shape Selectivity

Primary separation mechanisms for triazines on different column types.

References

A Comparative Analysis of the Efficacy of Herbicides Derived from Different Triazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of key triazine herbicides, this guide offers a comparative analysis of atrazine, simazine, prometryn, ametryn, and metribuzin. Synthesized from distinct triazine intermediates, these herbicides exhibit varied efficacy in weed management. This report details their mechanisms of action, presents comparative efficacy data, and outlines the experimental protocols used to generate these findings.

Introduction to Triazine Herbicides

Triazine herbicides have long been a cornerstone of weed management in modern agriculture. Their broad-spectrum activity and cost-effectiveness have made them a popular choice for controlling a wide range of broadleaf and grassy weeds in various crops.[1][2] The herbicidal activity of triazines stems from their ability to inhibit photosynthesis in susceptible plants.[3][4] This guide focuses on five prominent triazine herbicides: atrazine, simazine, prometryn, ametryn, and metribuzin, exploring how their origins from different triazine intermediates influence their performance.

Symmetrical triazines, such as atrazine, simazine, prometryn, and ametryn, are primarily synthesized from the common intermediate, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5] The synthesis involves a stepwise substitution of the chlorine atoms on the triazine ring with different amine or methylthio groups.[3][6] In contrast, asymmetrical triazines, like metribuzin, are synthesized from different precursors, such as thiocarbohydrazide.[7] This fundamental difference in their chemical synthesis contributes to their distinct herbicidal properties.

Mechanism of Action

The primary mode of action for the triazine herbicides discussed here is the inhibition of photosynthesis at Photosystem II (PSII).[3] These herbicides bind to the D1 protein in the PSII complex, blocking the electron transport chain. This disruption leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.

Mechanism of Action of Triazine Herbicides cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB (Plastoquinone) QA->QB ETC Electron Transport Chain QB->ETC ROS Reactive Oxygen Species (ROS) QB->ROS Leads to D1 D1 Protein D1->QB Blocks Electron Transfer to QB Light Light Energy Light->P680 Excites Triazine Triazine Herbicide Triazine->D1 Binds to CellDeath Cell Death ROS->CellDeath Causes

Mechanism of Action of Triazine Herbicides

Comparative Efficacy

The efficacy of these triazine herbicides varies depending on the weed species, application timing (pre- or post-emergence), and environmental conditions. The following tables summarize available comparative data on their performance.

Table 1: Comparative Efficacy of Ametryn and Atrazine on Common Weeds

Weed SpeciesHerbicideApplication RateControl Efficacy (%)Reference
Cyperus rotundusAmetryn-Atrazine MixNot Specified58[8]
Amaranthus hybridusAmetryn-Atrazine MixNot Specified81[8]
Rottboellia cochinchinensisAmetryn-Atrazine MixNot Specified67[8]
Sorghum arundinaceumAmetryn-Atrazine MixNot Specified64[8]
Ipomoea cordofanaAmetryn-Atrazine MixNot Specified67[8]

Table 2: Comparative Efficacy of Prometryn and Metribuzin on Weeds in Wheat

Weed SpeciesHerbicideApplication Rate (kg a.i./ha)Weed Control (%)Reference
Grassy & Broadleaf Weeds (average)Prometryn2.073-82[9]
Avena ludoviciana & Phalaris minorMetribuzinNot SpecifiedLess effective than Sulfosulfuron & Clodinafop[9]

Table 3: Dose-Response of Amaranthus Species to Prometryn

Weed SpeciesC80 (g a.i./ha)C95 (g a.i./ha)Reference
Amaranthus hybridus463601[10]
Amaranthus lividus344-[10]
Amaranthus spinosus293-[10]
Amaranthus viridis288345[10]
C80 and C95 represent the herbicide doses required for 80% and 95% weed control, respectively.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized herbicide bioassays. A typical dose-response bioassay protocol is outlined below.

Whole-Plant Dose-Response Bioassay Protocol

  • Plant Material: Seeds of the target weed species are collected and, if necessary, treated to break dormancy.

  • Planting and Growth: Seeds are sown in pots containing a standardized soil mix. The pots are placed in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Plants are grown to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.[11][12][13]

  • Herbicide Application: A range of herbicide doses, including a zero-dose control, are prepared. The herbicides are applied to the plants using a precision sprayer to ensure uniform coverage.[11]

  • Evaluation: At a set time after treatment (e.g., 21 days), the efficacy of the herbicide is assessed. This is typically done by visual rating of plant injury (on a scale of 0 to 100%) and by measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control plants.[10][11]

  • Data Analysis: The collected data are subjected to statistical analysis, often using a log-logistic model, to determine the effective dose that causes a 50% reduction in growth (GR50) or the dose that provides 50% weed control (ED50).[10]

Dose-Response Bioassay Workflow A Seed Collection & Dormancy Breaking B Planting & Growth in Controlled Environment A->B C Herbicide Application (Dose Range) B->C D Incubation Period (e.g., 21 days) C->D E Efficacy Assessment (Visual Rating, Biomass) D->E F Data Analysis (e.g., Log-Logistic Model) E->F G Determination of ED50 / GR50 Values F->G

Dose-Response Bioassay Workflow

Synthesis of Triazine Herbicides

The synthesis pathways for symmetrical and asymmetrical triazine herbicides are distinct, starting from different primary intermediates.

Symmetrical Triazines (s-Triazines)

The synthesis of atrazine, simazine, prometryn, and ametryn begins with cyanuric chloride. The chlorine atoms are sequentially replaced by nucleophilic substitution with various amines or other functional groups. The order and type of substituent added determine the final herbicide product.

  • Atrazine Synthesis: Cyanuric chloride is reacted first with ethylamine and then with isopropylamine.[3][6]

  • Simazine Synthesis: Cyanuric chloride is reacted with two equivalents of ethylamine.[5]

  • Prometryn and Ametryn Synthesis: These methylthiotriazines are synthesized from atrazine or a similar chlorinated precursor by reaction with a methyl mercaptan or a related sulfur-containing nucleophile.[1][14][15][16]

Synthesis of Symmetrical Triazines cluster_atrazine Atrazine cluster_simazine Simazine cluster_ametryn_prometryn Ametryn / Prometryn CC Cyanuric Chloride A1 Reaction with Ethylamine CC->A1 S1 Reaction with 2x Ethylamine CC->S1 A2 Reaction with Isopropylamine A1->A2 Atrazine Atrazine A2->Atrazine Simazine Simazine S1->Simazine AP1 Atrazine or Chlorinated Precursor AP2 Reaction with Methyl Mercaptan AP1->AP2 Ametryn_Prometryn Ametryn / Prometryn AP2->Ametryn_Prometryn Synthesis of Metribuzin TCH Thiocarbohydrazide Intermediate Cyclization TCH->Intermediate DMOB 3,3-Dimethyl-2-oxobutyric acid DMOB->Intermediate Metribuzin Metribuzin Intermediate->Metribuzin Methylation

References

A Comparative Review of Synthetic Routes to 2-Amino-4,6-dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

2-Amino-4,6-dimethoxy-1,3,5-triazine is a key structural motif found in a variety of biologically active compounds and is a valuable building block in medicinal chemistry. This guide provides a comparative overview of the primary synthetic strategies for its preparation, with a focus on reaction efficiency, accessibility of starting materials, and procedural simplicity. The most prevalent and well-documented approach involves the sequential nucleophilic substitution of cyanuric chloride.

Primary Synthetic Pathway: Sequential Substitution of Cyanuric Chloride

The most common and versatile method for synthesizing this compound begins with the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis is a two-step process:

  • Dimethoxylation: Two chlorine atoms of cyanuric chloride are substituted by methoxy groups to form the intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine.

  • Amination: The remaining chlorine atom is then displaced by an amino group to yield the final product.

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise reaction by carefully managing the reaction temperature.[1] The first substitution is highly exothermic and typically carried out at low temperatures (0–5 °C), the second at room temperature, and the third often requires heating.[1]

Synthetic_Pathway_1 Cyanuric_Chloride Cyanuric Chloride Intermediate 2-Chloro-4,6-dimethoxy- 1,3,5-triazine Cyanuric_Chloride->Intermediate 2 eq. NaOMe DMF, 5-10°C to reflux Product 2-Amino-4,6-dimethoxy- 1,3,5-triazine Intermediate->Product Amine (e.g., NH3 or amino acid) Base (e.g., Et3N), Dioxane

Figure 1. Sequential substitution pathway from cyanuric chloride.
Alternative Synthetic Approaches

While the sequential substitution of cyanuric chloride is the dominant method, other strategies have been explored for the synthesis of substituted triazines, which could potentially be adapted for this compound.

One such "green" approach involves the reaction of dicyandiamide with nitriles under microwave irradiation.[2][3] This method offers advantages such as reduced solvent usage and shorter reaction times. However, this route is more commonly employed for the synthesis of 2,4-diamino-1,3,5-triazine derivatives.

Another potential, though less direct, route could involve the methylation of a dihydroxy-amino-triazine precursor using dimethyl carbonate as a greener methylating agent, analogous to the synthesis of 2-amino-4,6-dimethoxypyrimidine.[4][5]

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the primary synthetic pathway, highlighting the key reaction parameters and outcomes for each step.

StepStarting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Dimethoxylation Cyanuric chlorideSodium methoxide, N,N-dimethylformamide (DMF)5-10 to reflux3-5up to 91>99.5 (after recrystallization)[6]
2. Amination 2-Chloro-4,6-dimethoxy-1,3,5-triazineα-Amino acids, Triethylamine (Et3N), 1,4-Dioxane/WaterRoom TemperatureOvernight61-73Not specified[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

This protocol is adapted from a patented procedure which demonstrates a high-yield synthesis of the key intermediate.[6]

Materials:

  • Cyanuric chloride

  • Sodium methoxide

  • N,N-dimethylformamide (DMF)

  • Heptane (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve cyanuric chloride in N,N-dimethylformamide.

  • Cool the reactor to 5-10 °C.

  • Gradually add solid sodium methoxide to the solution. The molar ratio of cyanuric chloride to sodium methoxide should be between 1:2 and 1:2.5.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Upon completion, cool the reaction mixture and add a large volume of water to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain the crude 2-chloro-4,6-dimethoxy-1,3,5-triazine.

  • Purify the crude product by recrystallization from heptane to yield the final product with a purity of over 99.5%.

Workflow_Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dissolve Dissolve Cyanuric Chloride in DMF Cool Cool to 5-10°C Dissolve->Cool Add_NaOMe Add Sodium Methoxide Cool->Add_NaOMe Stir_RT Stir at RT (1-2h) Add_NaOMe->Stir_RT Reflux Reflux (2-3h) Stir_RT->Reflux Precipitate Precipitate with Water Reflux->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Recrystallize Recrystallize from Heptane Filter_Wash->Recrystallize Final_Product Pure 2-Chloro-4,6-dimethoxy- 1,3,5-triazine Recrystallize->Final_Product

Figure 2. Experimental workflow for the synthesis of the intermediate.
Protocol 2: Synthesis of this compound Derivatives

This general procedure describes the final amination step to produce the target compound or its derivatives.[7][8]

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • Desired amine (e.g., an amino acid)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Water

Procedure:

  • Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 equivalent) in 1,4-dioxane.

  • In a separate vessel, prepare a solution of the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in a 1:1 mixture of 1,4-dioxane and water.

  • Add the amine solution to the solution of the triazine intermediate.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 5% citric acid or 1 N HCl).

  • Extract the product with an organic solvent such as dichloromethane (DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the final product.

Logical_Relationship_Protocol_2 Start Start Prepare_Solutions Prepare Reactant Solutions Start->Prepare_Solutions Mix_Reactants Mix Solutions and Stir Overnight Prepare_Solutions->Mix_Reactants Monitor_Reaction Monitor by TLC Mix_Reactants->Monitor_Reaction Monitor_Reaction->Mix_Reactants Incomplete Workup Neutralize and Extract Monitor_Reaction->Workup Complete Purify Purify by Chromatography Workup->Purify End Final Product Purify->End

Figure 3. Logical flow of the amination protocol.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Amino-4,6-dimethoxy-1,3,5-triazine (CAS No. 16370-63-1), a chemical intermediate used in the synthesis of sulfonylurea herbicides. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Safety Precautions

Inferred Hazard Profile:

Hazard ClassificationPotential EffectsGHS Hazard Statement (Inferred)
Acute Oral Toxicity Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling fine powders or if ventilation is inadequate.

  • Protective Clothing: A laboratory coat or chemical-resistant apron.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste, including unused product and contaminated materials (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should include the chemical name ("this compound"), CAS number (16370-63-1), and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a designated hazardous waste container for flammable or chemical liquids, depending on the solvent used.

    • Do not mix with incompatible waste streams.

    • The container must be clearly labeled with the names and concentrations of all components.

  • Contaminated PPE:

    • Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as solid chemical waste in the designated container.

Step 2: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place the contained material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 3: Final Disposal

  • Engage a Licensed Waste Disposal Contractor: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

  • Provide Full Disclosure: Provide the waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and known or inferred hazards.

  • Follow all Regulations: Ensure that all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste are strictly followed.

Important Considerations:

  • DO NOT dispose of this compound down the drain.

  • DO NOT mix this waste with other incompatible chemical waste.

  • DO NOT dispose of this chemical in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Collect with Solid Waste ppe_waste->collect_ppe spill Spill Occurs? collect_solid->spill collect_liquid->spill collect_ppe->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes storage Store Waste in Designated Hazardous Waste Accumulation Area spill->storage No spill_procedure->storage disposal_vendor Arrange for Pickup by Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor end End: Proper Disposal Complete disposal_vendor->end

Disposal Workflow Diagram

Personal protective equipment for handling 2-Amino-4,6-dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-4,6-dimethoxy-1,3,5-triazine (CAS: 16370-63-1). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of personal protective equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Purpose
Eye and Face Protection Safety glasses with side-shields or tightly sealed safety goggles.To prevent eye contact with dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a standard laboratory coat, and appropriate protective clothing.To avoid skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.To protect against inhalation of dust particles.

Safe Handling and Storage Protocols

Safe handling and storage are crucial to minimize the risk of exposure and maintain the chemical's integrity.

Procedure Guideline
Engineering Controls Handle in a well-ventilated area. The use of a chemical fume hood is recommended. Ensure eyewash stations and safety showers are readily accessible.
Personal Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Handling Practices Avoid dust formation. Use non-sparking tools. Keep away from incompatible materials such as strong oxidizing agents.
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams.

  • Containerization: Place the chemical waste and any contaminated materials (e.g., gloves, weighing paper) into a clearly labeled, sealed, and compatible hazardous waste container. The label should include the chemical name and "Hazardous Waste."

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal. Do not dispose of this chemical down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_ppe Personal Protective Equipment prep Preparation handling Handling/Use prep->handling Wear appropriate PPE decontamination Decontamination handling->decontamination Clean work area and equipment waste_collection Waste Collection handling->waste_collection Segregate and containerize waste decontamination->waste_collection Dispose of contaminated materials disposal Disposal waste_collection->disposal Arrange for licensed disposal gloves Gloves goggles Goggles lab_coat Lab Coat respirator Respirator (if needed)

Caption: Workflow for safe handling of this compound.

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2-Amino-4,6-dimethoxy-1,3,5-triazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.